Technical Documentation Center

3-((Methylamino)methyl)pyrrolidin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((Methylamino)methyl)pyrrolidin-3-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-((Methylamino)methyl)pyrrolidin-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties Due to its likely status as a novel or non-commercial compound, a dedicated CAS number for 3-((Met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Due to its likely status as a novel or non-commercial compound, a dedicated CAS number for 3-((Methylamino)methyl)pyrrolidin-3-ol has not been assigned. However, its key identifiers can be derived from its chemical structure.

IdentifierValue
IUPAC Name 3-((Methylamino)methyl)pyrrolidin-3-ol
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Canonical SMILES CNC[C@]1(O)CCN[C@H]1 (showing one possible stereoisomer)
InChI Key (To be generated upon synthesis and characterization)

Note: The SMILES string represents one of the possible stereoisomers. The synthesis of specific stereoisomers would require chiral starting materials or purification techniques.

Predicted Physicochemical Properties:

Based on its structure, the following properties can be predicted:

  • Appearance: Likely a colorless to pale yellow oil or a low-melting solid.

  • Solubility: Expected to be soluble in water and polar organic solvents such as methanol and ethanol.

  • Boiling Point: Estimated to be in the range of 220-240 °C at atmospheric pressure.

  • pKa: The presence of two amine groups suggests it will have two pKa values, likely in the range of 8-10.

Strategic Synthesis Pathway

The synthesis of 3-((Methylamino)methyl)pyrrolidin-3-ol can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is designed for efficiency and adaptability in a laboratory setting.

Experimental Workflow: A Plausible Synthetic Route

G cluster_0 Step 1: Synthesis of N-Boc-3-pyrrolidinone cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Hydrolysis of Nitrile to Carboxylic Acid cluster_3 Step 4: Reduction and Deprotection A 3-Hydroxypyrrolidine C N-Boc-3-hydroxypyrrolidine A->C Protection B Di-tert-butyl dicarbonate (Boc)₂O E N-Boc-3-pyrrolidinone C->E Oxidation D Oxidation (e.g., PCC, Swern) F N-Boc-3-pyrrolidinone I 3-((Methylamino)methyl)-3-aminopyrrolidine-N-Boc F->I G Potassium Cyanide (KCN) G->I H Methylamine Hydrochloride H->I J 3-((Methylamino)methyl)-3-aminopyrrolidine-N-Boc L 3-((Methylamino)methyl)-3-aminopyrrolidine-3-carboxylic acid-N-Boc J->L K Acid Hydrolysis (e.g., HCl) M 3-((Methylamino)methyl)-3-aminopyrrolidine-3-carboxylic acid-N-Boc O 3-((Methylamino)methyl)pyrrolidin-3-ol M->O N Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic workflow for 3-((Methylamino)methyl)pyrrolidin-3-ol.

Detailed Experimental Protocol:

Part 1: Synthesis of N-Boc-3-pyrrolidinone

  • Protection of 3-Hydroxypyrrolidine: To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Oxidation: The resulting N-Boc-3-hydroxypyrrolidine is then oxidized to the corresponding ketone. A variety of oxidation reagents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield N-Boc-3-pyrrolidinone.

Part 2: Strecker Synthesis

  • To a solution of N-Boc-3-pyrrolidinone, add potassium cyanide (KCN) and methylamine hydrochloride. The reaction proceeds via the formation of an α-aminonitrile.

Part 3: Hydrolysis of the Nitrile

  • The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid. This step yields 3-((methylamino)methyl)-3-aminopyrrolidine-3-carboxylic acid with the Boc protecting group still intact.

Part 4: Reduction and Deprotection

  • The final step involves the simultaneous reduction of the carboxylic acid and the removal of the Boc protecting group. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) is suitable for this transformation.

  • A careful aqueous workup is required to quench the excess reducing agent and isolate the final product, 3-((Methylamino)methyl)pyrrolidin-3-ol.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-((Methylamino)methyl)pyrrolidin-3-ol make it a highly attractive building block for the synthesis of novel pharmaceutical agents. Pyrrolidine derivatives are known to be important scaffolds in medicinal chemistry, often found in bioactive molecules and approved drugs.

Signaling Pathway and Target Interaction

The pyrrolidine ring system is a common feature in compounds targeting the central nervous system (CNS). The presence of a basic nitrogen atom allows for potential interactions with various receptors and enzymes.

3-((Methylamino)methyl)pyrrolidin-3-ol 3-((Methylamino)methyl)pyrrolidin-3-ol Scaffold for CNS-active compounds Scaffold for CNS-active compounds 3-((Methylamino)methyl)pyrrolidin-3-ol->Scaffold for CNS-active compounds Enzyme Inhibitors Enzyme Inhibitors 3-((Methylamino)methyl)pyrrolidin-3-ol->Enzyme Inhibitors Antiviral Agents Antiviral Agents 3-((Methylamino)methyl)pyrrolidin-3-ol->Antiviral Agents Dopamine Receptor Ligands Dopamine Receptor Ligands Scaffold for CNS-active compounds->Dopamine Receptor Ligands Serotonin Receptor Ligands Serotonin Receptor Ligands Scaffold for CNS-active compounds->Serotonin Receptor Ligands

Caption: Potential applications of the core scaffold in drug discovery.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: The pyrrolidine core is present in drugs targeting neurological disorders. Further functionalization of 3-((Methylamino)methyl)pyrrolidin-3-ol could lead to potent and selective ligands for dopamine or serotonin receptors.

  • Oncology: The unique three-dimensional shape of this molecule could be exploited to design inhibitors of enzymes, such as kinases, that are implicated in cancer progression.

  • Infectious Diseases: Substituted pyrrolidines have shown promise as antiviral and antibacterial agents. This scaffold can be used to generate libraries of compounds for screening against various pathogens.

Conclusion

3-((Methylamino)methyl)pyrrolidin-3-ol represents a promising, albeit currently undercharacterized, chemical entity with significant potential for medicinal chemistry and drug development. While its direct commercial availability is limited, the synthetic pathway outlined in this guide provides a practical approach for its preparation in a research setting. The versatile nature of its functional groups opens up a wide array of possibilities for the synthesis of novel compounds with potential therapeutic applications across various disease areas. Further research into the synthesis of its stereoisomers and their biological evaluation is warranted to fully explore the potential of this intriguing molecule.

References

  • Given the novelty of the specific molecule "3-((Methylamino)methyl)pyrrolidin-3-ol", direct citations for this compound are not available. The references below pertain to the synthesis and application of related pyrrolidine derivatives and the general synthetic methodologies described.
  • Synthesis of Pyrrolidines: For general methods on the synthesis of pyrrolidine rings, see: Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014.

  • Strecker Synthesis: For a review of the Strecker synthesis, see: "The Strecker Synthesis of α-Amino Acids." Chem. Rev.1983 , 83 (5), pp 471–494.

  • Boc-Protection and Deprotection: For details on the use of the Boc protecting group, see: Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, 2014.

  • Pyrrolidines in Medicinal Chemistry: For an overview of the importance of the pyrrolidine scaffold in drug discovery, see: "The pyrrolidine ring in medicinal chemistry." Bioorg. Med. Chem.2011 , 19 (24), pp 7583–7605.

Exploratory

The Emergence of 3-((Methylamino)methyl)pyrrolidin-3-ol Derivatives: A New Frontier in Targeted Therapeutics

Abstract The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic potential.[1] This technical guide delves into the burgeoning class of 3-((Me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic potential.[1] This technical guide delves into the burgeoning class of 3-((Methylamino)methyl)pyrrolidin-3-ol derivatives, exploring their synthesis, mechanism of action, and promising applications in oncology and neurodegenerative diseases. By dissecting the structure-activity relationships and preclinical data of analogous compounds, we provide a forward-looking perspective on the development of this unique chemical series. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of these next-generation targeted agents.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to introduce three-dimensionality into otherwise planar molecules, enabling precise spatial orientation of functional groups for optimal target engagement.[1] The non-planar, puckered nature of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations, influencing the biological activity of the parent molecule.[1]

Derivatives of the pyrrolidine scaffold have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects.[1][2] This versatility underscores the value of exploring novel substitution patterns on the pyrrolidine core to unlock new therapeutic opportunities.

The 3-((Methylamino)methyl)pyrrolidin-3-ol Core: Rationale for Exploration

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold presents several key features that make it an attractive starting point for drug discovery:

  • Chirality: The presence of a stereocenter at the 3-position allows for the synthesis of enantiomerically pure compounds, which is crucial for selective target interaction and minimizing off-target effects.

  • Hydrogen Bonding Capabilities: The hydroxyl and amino groups provide opportunities for critical hydrogen bond donor and acceptor interactions within a biological target's binding site.

  • Structural Rigidity and Flexibility: The pyrrolidine ring provides a degree of rigidity, while the methylaminomethyl side chain offers conformational flexibility, a balance that is often key to potent and selective binding.

  • Synthetic Tractability: The core structure is accessible through established synthetic routes, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3-((methylamino)methyl)pyrrolidin-3-ol derivatives can be approached through several strategic pathways, often involving the stereoselective synthesis of key pyrrolidine intermediates.

Stereoselective Synthesis of Pyrrolidine Precursors

A robust and stereocontrolled synthesis is paramount. One exemplary approach involves the catalytic asymmetric hydrogenation of a β-hydroxy amide, followed by an S(_N)2 substitution with methylamine to introduce the desired side chain with inversion of configuration.[3][4] This method has been successfully employed in the synthesis of intermediates for fluoroquinolone antibiotics and can be adapted for the 3-((methylamino)methyl)pyrrolidin-3-ol core.[3][4]

General Synthetic Workflow

A generalized synthetic workflow for producing a library of 3-((methylamino)methyl)pyrrolidin-3-ol derivatives for screening is outlined below. This workflow emphasizes modularity, allowing for the introduction of diverse chemical moieties to explore the chemical space around the core scaffold.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Final Products A Protected Pyrrolidinone Precursor B Introduction of Hydroxyl Group A->B Grignard or Organolithium Addition C Conversion to Aminomethyl Moiety B->C Multi-step Conversion D Methylation of Amine C->D Reductive Amination E N-functionalization of Pyrrolidine D->E Coupling with R-X F Derivatization of Hydroxyl Group D->F Esterification/Etherification G Final Deprotection E->G F->G H Library of 3-((Methylamino)methyl)pyrrolidin-3-ol Derivatives G->H G cluster_0 Pathological Drivers in Neurodegeneration cluster_1 Therapeutic Targets cluster_2 3-((Methylamino)methyl)pyrrolidin-3-ol Derivatives A Cholinergic Deficit D AChE/BChE A->D B Neuroinflammation E FAAH B->E C Excitotoxicity F mGluRs C->F G Multi-Target Ligand G->D G->E G->F

Caption: Multi-target approach for neurodegenerative diseases.

Experimental Protocols

General Procedure for N-Arylation of the Pyrrolidine Core
  • To a solution of 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added the desired aryl halide (1.1 eq) and a base (e.g., K2CO3, Cs2CO3, 2.0 eq).

  • A palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq) are added.

  • The reaction mixture is heated to 80-120 °C and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylated derivative.

In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Kinase reactions are performed in a 96-well plate format.

  • Each well contains the kinase (e.g., recombinant human EGFR), a substrate (e.g., a synthetic peptide), and ATP.

  • The 3-((methylamino)methyl)pyrrolidin-3-ol derivative is added at various concentrations.

  • The reaction is incubated at 30 °C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetics and Safety Considerations

While specific pharmacokinetic and safety data for 3-((methylamino)methyl)pyrrolidin-3-ol derivatives are not yet extensively published, general principles of drug development apply. [5]Key parameters to evaluate include absorption, distribution, metabolism, and excretion (ADME). The introduction of the polar hydroxyl and amino groups is anticipated to influence solubility and membrane permeability. Early assessment of metabolic stability in liver microsomes and potential for off-target activity, such as hERG inhibition, is crucial for lead optimization. [6]

Future Directions and Conclusion

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold represents a promising and underexplored area of chemical space. Its inherent structural features and synthetic accessibility make it an ideal starting point for the development of novel targeted therapeutics. Future research should focus on:

  • Library Synthesis and Screening: Generation of diverse libraries of derivatives and high-throughput screening against a panel of relevant biological targets.

  • Structure-Based Drug Design: Utilization of X-ray crystallography and computational modeling to guide the rational design of more potent and selective inhibitors.

  • In-depth Preclinical Evaluation: Comprehensive assessment of the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.

References

  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]

  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Figshare. [Link]

  • Carrieri, A., Carocci, A., Catalano, A., Contino, M., Corbo, F., Franchini, C., ... & Lentini, G. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.
  • Carrieri, A., Carocci, A., Catalano, A., Contino, M., Corbo, F., Franchini, C., ... & Lentini, G. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.
  • Fotopoulos, G., & Alexi, X. (2025).
  • Iannitelli, A., Amato, J., & Di Santo, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751.
  • (No author). (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • (No author). (n.d.). 3-(Methylamino)pyrrolidine. FDER | UNR.
  • (No author). (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • (No author). (2022). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. PubMed.
  • (No author). (2023).
  • (No author). (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • (No author). (2025). 3-(Aminomethyl)pyrrolidin-3-ol Properties. EPA.
  • Nardon, C., & Fregona, D. (2016). Gold(III) Complexes in the Oncological Preclinical Arena: From Aminoderivatives to Peptidomimetics. Current Topics in Medicinal Chemistry, 16(3), 360–380.
  • (No author). (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • (No author). (2025). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer.
  • (No author). (2022). Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor. MDPI.
  • (No author). (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • (No author). (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
  • (No author). (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C. P., ... & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. The University of Manchester.
  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C. P., ... & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed.
  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, M. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • (No author). (n.d.).
  • (No author). (2023). The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. Hilaris Publisher.
  • (No author). (n.d.). 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268. PubChem.
  • (No author). (n.d.). (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056. PubChem.
  • (No author). (n.d.). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. ChemRxiv.

Sources

Foundational

Introduction: The Strategic Value of the 3-Substituted Pyrrolidin-3-ol Scaffold

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Substituted Pyrrolidin-3-ol Scaffolds In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Substituted Pyrrolidin-3-ol Scaffolds

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in biologically active compounds and approved drugs.[1][2] This five-membered saturated heterocycle offers a unique combination of desirable properties: it provides a three-dimensional structure due to its non-planar, sp³-rich nature, and its nitrogen atom serves as a key interaction point and a handle for modulating solubility and basicity.[3][4]

This guide focuses specifically on the 3-substituted pyrrolidin-3-ol core. The introduction of a hydroxyl group at the C3 position, alongside an additional substituent, creates a scaffold with a rich and tunable set of physicochemical characteristics. These properties—including stereochemistry, lipophilicity, basicity, and hydrogen bonding capacity—are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its ability to engage with biological targets.[3] Understanding and controlling these characteristics is paramount for researchers, scientists, and drug development professionals aiming to design effective and safe therapeutic agents.

Stereochemistry and Conformational Analysis: The Three-Dimensional Landscape

Unlike flat aromatic rings, the saturated pyrrolidine scaffold is inherently three-dimensional. This complexity is a key advantage in drug design, allowing for more precise spatial exploration of a target's binding pocket.[3]

1.1. Ring Conformation and Pseudorotation

The pyrrolidine ring is not static; it exists in a dynamic equilibrium between various non-planar conformations, primarily described as "envelope" and "twist" forms.[4][5] This dynamic process, known as pseudorotation, means the "pucker" of the ring can move around the five atoms. The energy barrier between these conformations is low, but the presence of substituents dramatically influences which conformation is most stable. The 3-hydroxyl group and the additional 3-substituent play a crucial role in dictating this conformational preference through steric and stereoelectronic interactions, such as the gauche effect.[5] This conformational locking can be a powerful tool to pre-organize a molecule into the bioactive conformation required for target binding.

cluster_conformers Pyrrolidin-3-ol Pseudorotation cluster_key Key Envelope_C2_endo C2-endo Envelope Twist_C2_C3 C2-C3 Twist Envelope_C2_endo->Twist_C2_C3 Envelope_C3_exo C3-exo Envelope Twist_C2_C3->Envelope_C3_exo Twist_C3_C4 C3-C4 Twist Envelope_C3_exo->Twist_C3_C4 Twist_C3_C4:s->Envelope_C2_endo:n Key_Node Conformational State Key_Edge Dynamic Equilibrium

Caption: Conformational equilibrium (pseudorotation) of the pyrrolidin-3-ol ring.

1.2. Stereoisomerism

The C3 carbon in a 3-substituted pyrrolidin-3-ol is a chiral center, leading to the existence of (R) and (S) enantiomers. The spatial orientation of the hydroxyl group and the substituent relative to the rest of the ring can profoundly impact biological activity. This is because biological targets like enzymes and receptors are themselves chiral, and one enantiomer will almost invariably have a more favorable binding interaction than the other. Therefore, stereocontrolled synthesis is not just an academic exercise but a critical requirement for developing potent and selective drug candidates.[3][6]

Lipophilicity (LogP & LogD): Navigating the Cellular Environment

Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery, governing everything from solubility to membrane permeability and plasma protein binding.[7][] It is a measure of how well a compound partitions between a lipid-like environment (n-octanol) and an aqueous environment (water).

  • LogP : The logarithm of the partition coefficient for the neutral, un-ionized form of the molecule.

  • LogD : The logarithm of the distribution coefficient, which accounts for all forms of the molecule (neutral and ionized) at a specific pH. For ionizable compounds like pyrrolidinols, LogD is the more physiologically relevant parameter.[9]

The 3-hydroxyl group inherently increases the hydrophilicity (lowers the lipophilicity) of the scaffold. The nature of the substituent at the C3 position provides a powerful handle to modulate the overall LogP/LogD. For instance, introducing an aliphatic chain will increase lipophilicity, while adding a polar group will decrease it. This tunability allows for the optimization of a compound's properties to balance membrane permeability with aqueous solubility.[4]

Substituent at C3Representative StructureCalculated LogP (cLogP)Physicochemical Impact
-H (unsubstituted)(S)-Pyrrolidin-3-ol-0.7[10]Hydrophilic
-CH₃3-methylpyrrolidin-3-ol~ -0.2Increased Lipophilicity
-Ph3-phenylpyrrolidin-3-ol~ 1.5Significantly Increased Lipophilicity
-CF₃3-(trifluoromethyl)pyrrolidin-3-ol~ 0.3Moderately Increased Lipophilicity

Table 1. Impact of C3-substituent on the calculated lipophilicity of the pyrrolidin-3-ol scaffold. Values are estimations and can vary based on the calculation algorithm.

Field-Proven Protocol: Determination of LogD₇.₄ by HPLC

This protocol provides a rapid and material-sparing alternative to the traditional shake-flask method for determining the physiologically relevant distribution coefficient at pH 7.4.[7][11]

Causality: The method is based on the principle that a compound's retention time on a reverse-phase (RP) HPLC column (a nonpolar stationary phase) correlates linearly with its lipophilicity. By calibrating the system with compounds of known LogP/LogD values, the LogD of an unknown compound can be accurately determined.

Methodology:

  • System Preparation:

    • HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[12]

    • Column: A C18 reverse-phase column with low silanol activity.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer) adjusted to pH 7.4.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Column Temperature: 25 °C.

  • Calibration:

    • Prepare stock solutions (e.g., 1 mg/mL in DMSO) of 5-7 calibration standards with known, reliable LogP values spanning the expected range of your test compound.

    • Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).

    • Record the retention time (tᵣ) for each standard.

    • Plot the known LogP values of the standards against their retention times. Perform a linear regression to generate a calibration curve. The R² value should be >0.98 for a valid calibration.

  • Sample Analysis:

    • Prepare a solution of the 3-substituted pyrrolidin-3-ol test compound at the same concentration as the standards.

    • Inject the test compound using the identical HPLC method.

    • Record its retention time (tᵣ).

  • Calculation:

    • Using the equation from the linear regression of the calibration curve (y = mx + c, where y = LogD and x = tᵣ), calculate the LogD₇.₄ of the test compound.

Caption: Experimental workflow for LogD determination via RP-HPLC.

Acidity and Basicity (pKa): The Key to Ionization

The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. For the 3-substituted pyrrolidin-3-ol scaffold, the secondary amine is basic and will be protonated at physiological pH.

  • Pyrrolidine Nitrogen: The conjugate acid of pyrrolidine itself has a pKa of approximately 11.3.[4][13] This strong basicity ensures that the scaffold will be positively charged in most biological compartments (e.g., blood plasma, pH ~7.4). This charge is often crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site and significantly enhances aqueous solubility.

  • 3-Hydroxyl Group: The hydroxyl group is a very weak acid (pKa typically >14) and will remain in its neutral, protonated form under all physiological conditions.

The electronic nature of the substituent at the C3 position can subtly modulate the pKa of the nitrogen. Electron-withdrawing groups (e.g., -CF₃) can decrease the basicity (lower the pKa) through a negative inductive effect, while electron-donating groups have a lesser effect.

Caption: Hydrogen bond donor and acceptor sites on the pyrrolidin-3-ol scaffold.

Metabolic Stability: Designing for In Vivo Longevity

A successful drug must not only bind its target but also resist rapid breakdown by metabolic enzymes (primarily Cytochrome P450s in the liver). The pyrrolidine ring is generally considered a metabolically robust scaffold. [4][14]However, potential metabolic "soft spots" can include:

  • N-dealkylation: If the nitrogen is substituted (e.g., N-benzyl), this group can be cleaved.

  • Oxidation: Oxidation can occur at carbons adjacent to the nitrogen.

A key advantage of the 3-substituted pyrrolidin-3-ol scaffold is that substitution at the C3 position can sterically hinder enzymatic access to adjacent positions, thereby improving metabolic stability. [14]For example, introducing a bulky substituent at C3 can shield the C2 and C4 positions from oxidative metabolism.

Standard Protocol: In Vitro Metabolic Stability Assay

Causality: This assay simulates the primary metabolic environment of the liver by incubating the test compound with liver microsomes, which are vesicles containing high concentrations of metabolic enzymes. The rate of disappearance of the parent compound over time is a direct measure of its metabolic lability.

Methodology:

  • Incubation Preparation:

    • In a 96-well plate, add liver microsomes (e.g., human, rat) to a buffered solution (pH 7.4).

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH, which is required by most P450 enzymes.

  • Time-Point Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "quenching" solution, typically cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of this line gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion: A Tunable Scaffold for Modern Drug Discovery

The 3-substituted pyrrolidin-3-ol scaffold is a powerful and versatile platform in medicinal chemistry. Its inherent three-dimensionality, coupled with the functional handles at the C1 (nitrogen), C3 (hydroxyl), and the C3 substituent position, provides chemists with exceptional control over the critical physicochemical properties that underpin a successful drug candidate. By strategically selecting substituents, researchers can fine-tune lipophilicity, modulate basicity, and enhance metabolic stability. This level of control allows for a rational, hypothesis-driven approach to optimizing a compound's ADME profile, ultimately increasing the probability of translating a promising lead into a clinically successful therapeutic.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. [Link]

  • (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. PubMed. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem. [Link]

  • Asifa, M. & Alghamdi, A. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. SciSpace. [Link]

  • Boyd, S., et al. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Das, A., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • (n.d.). Pyrrolidine. Wikipedia. [Link]

  • (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Basava, V., et al. (2024). Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. PMC. [Link]

  • Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]

  • (n.d.). Determination of log P coefficients via a RP-HPLC column.
  • Bîcu, E., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. [Link]

  • Boyd, S., et al. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Beilstein-Institut. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • Larduinat, M., et al. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-((Methylamino)methyl)pyrrolidin-3-ol in Organic Solvents

Executive Summary A thorough understanding of a compound's solubility is fundamental to its application in pharmaceutical development and chemical synthesis. This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

A thorough understanding of a compound's solubility is fundamental to its application in pharmaceutical development and chemical synthesis. This guide provides a comprehensive technical overview of the predicted solubility profile of 3-((methylamino)methyl)pyrrolidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information based on its structural characteristics, established principles of solubility, and data from analogous compounds. We will explore the physicochemical properties of the target molecule, outline a robust experimental protocol for solubility determination, present a predicted solubility table across a range of common organic solvents, and discuss the practical implications of this profile. This guide is designed to be a foundational resource for scientists, enabling informed decisions in experimental design, from reaction solvent selection to formulation development.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its entire lifecycle.[1] Poor solubility can lead to challenges in bioavailability, formulation, and purification, ultimately impacting the therapeutic efficacy and commercial viability of a drug candidate.[1] The molecule 3-((methylamino)methyl)pyrrolidin-3-ol, with its unique combination of functional groups, presents an interesting case for solubility analysis. Its structure suggests a nuanced interaction with a variety of organic solvents, making a detailed understanding of its solubility profile essential for its effective utilization. This guide aims to provide a predictive yet scientifically grounded framework for understanding and experimentally verifying the solubility of this compound.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.[2][3]

Molecular Structure of 3-((Methylamino)methyl)pyrrolidin-3-ol:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom.

  • Tertiary Alcohol (-OH): A strong hydrogen bond donor and acceptor.

  • Secondary Amine (-NH(CH3)): A hydrogen bond donor and acceptor with a pKa that will influence its charge state.

  • Methyl Group (-CH3): A nonpolar, hydrophobic moiety.

The presence of both a hydroxyl group and a secondary amine makes 3-((methylamino)methyl)pyrrolidin-3-ol a polar molecule capable of forming strong hydrogen bonds.[4] These functional groups will dominate its interaction with polar solvents. The pyrrolidine ring and the methyl groups introduce a degree of nonpolar character, which may allow for some solubility in less polar environments.

Predicted Behavior:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol, which can act as both hydrogen bond donors and acceptors, are expected to be excellent solvents for this compound. They can effectively solvate both the hydroxyl and amine groups.[3]

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are strong hydrogen bond acceptors and are expected to effectively solvate the hydroxyl and amine protons.

  • Low to Negligible Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene lack the ability to form hydrogen bonds and will be poor solvents for this highly polar molecule.[4] The energy required to break the strong intermolecular hydrogen bonds of the solute would not be compensated by the weak van der Waals interactions with the solvent.[2]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Causality-Driven Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of 3-((methylamino)methyl)pyrrolidin-3-ol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved, which is confirmed by consistent concentration measurements over time.

Materials:

  • 3-((methylamino)methyl)pyrrolidin-3-ol (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions (in triplicate):

    • Why: Triplicates are essential for assessing the precision and reproducibility of the measurement.

    • Action: Add an excess amount of solid 3-((methylamino)methyl)pyrrolidin-3-ol to a series of vials. The excess should be visually apparent to ensure saturation. Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Why: Achieving a true thermodynamic equilibrium is the most critical step for accurate solubility determination.[7] Insufficient equilibration time is a common source of error.

    • Action: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples at a constant speed that ensures the solid particles are well-dispersed without creating a vortex.[6] The equilibration time should be determined empirically, but a minimum of 24-48 hours is recommended.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

  • Phase Separation:

    • Why: It is imperative to separate the undissolved solid from the saturated solution to prevent artificially high concentration readings.

    • Action: Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Quantification:

    • Why: An accurate and validated analytical method is required to determine the concentration of the dissolved solute.

    • Action: Prepare a series of calibration standards of 3-((methylamino)methyl)pyrrolidin-3-ol in the respective solvent. Analyze both the standards and the filtered samples by a validated HPLC method. The solubility is determined from the calibration curve.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72h) prep2->equil1 equil2 Confirm equilibrium by sampling at multiple time points equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant (e.g., 0.22 µm) sep1->sep2 quant1 Prepare calibration standards quant2 Analyze samples & standards by HPLC sep2->quant2 quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 3-((methylamino)methyl)pyrrolidin-3-ol in a range of common organic solvents. These predictions are based on the structural analysis and established principles of solvent-solute interactions.

SolventSolvent ClassDielectric Constant (approx.)Predicted SolubilityRationale
MethanolPolar Protic32.7Very HighExcellent H-bond donor and acceptor capabilities.[3]
EthanolPolar Protic24.5HighSimilar to methanol, strong H-bonding interactions.
IsopropanolPolar Protic19.9Moderate to HighH-bonding is still significant, but steric hindrance may slightly reduce solubility compared to methanol/ethanol.
WaterPolar Protic80.1Very HighHighly polar with extensive H-bonding network.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7HighStrong H-bond acceptor, can effectively solvate the -OH and -NH groups.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7HighGood H-bond acceptor, similar to DMSO.
AcetonitrilePolar Aprotic37.5ModeratePolar, but a weaker H-bond acceptor than DMSO or DMF.
AcetonePolar Aprotic20.7Low to ModerateModerate polarity, but limited H-bonding capability.
Dichloromethane (DCM)Polar Aprotic9.1LowWeakly polar, unable to effectively disrupt the strong intermolecular H-bonds of the solute.
Tetrahydrofuran (THF)Polar Aprotic7.6LowLower polarity and inability to donate H-bonds make it a poor solvent.
Ethyl AcetateModerately Polar6.0Very LowPrimarily a H-bond acceptor with significant nonpolar character.
TolueneNonpolar2.4InsolubleAromatic hydrocarbon, unable to form H-bonds.[4]
HexaneNonpolar1.9InsolubleAliphatic hydrocarbon, interacts only through weak London dispersion forces.[4]

Interpreting the Solubility Profile: Practical Implications

The predicted solubility profile has significant implications for the practical application of 3-((methylamino)methyl)pyrrolidin-3-ol:

  • Reaction Chemistry: For reactions involving this compound, polar protic solvents like methanol or ethanol would be ideal for achieving high concentrations of the reactant in solution. If aprotic conditions are required, DMSO or DMF would be suitable alternatives.

  • Purification: The low solubility in nonpolar solvents suggests that these could be used as anti-solvents for crystallization. For example, adding a solvent like toluene or hexane to a concentrated solution of the compound in methanol could induce precipitation, providing an effective method for purification.

  • Formulation Development: For pharmaceutical applications, the high aqueous solubility is a favorable characteristic. However, understanding its solubility in co-solvents like ethanol or propylene glycol is crucial for developing liquid formulations.

  • Analytical Method Development: The choice of solvent for preparing analytical standards is critical. Based on the profile, methanol or acetonitrile would be appropriate choices for reversed-phase HPLC, ensuring complete dissolution of the analyte.

Conclusion

References

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • 3-(Aminomethyl)pyrrolidin-3-ol Properties.
  • IUPAC-NIST Solubility D
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evalu
  • Solubility and Molecular Structure. Chemistry LibreTexts.
  • Solubility and Choice of Solvents. Save My Exams.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Solubility and distribution. SlideShare.
  • How does molecular polarity affect the solubility of a solute in a solvent? Quora.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Annex 4: Protocol to conduct equilibrium solubility experiments.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

Sources

Foundational

A Technical Guide to the Safety and Toxicological Assessment of 3-((Methylamino)methyl)pyrrolidin-3-ol: A Structure-Based Hazard Analysis

Abstract: This technical guide provides a comprehensive safety and toxicological assessment of the novel chemical entity 3-((Methylamino)methyl)pyrrolidin-3-ol. In the absence of direct experimental data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive safety and toxicological assessment of the novel chemical entity 3-((Methylamino)methyl)pyrrolidin-3-ol. In the absence of direct experimental data for this specific molecule, this document employs a structure-based hazard analysis and toxicological read-across approach—a cornerstone of preliminary safety evaluation in drug development and chemical research. By dissecting the molecule into its core structural motifs (a pyrrolidine ring, a secondary amine, and a tertiary alcohol) and examining the known toxicological profiles of structurally analogous compounds, we construct a provisional safety profile. This guide is intended for researchers, chemists, and drug development professionals to establish safe handling procedures, inform personal protective equipment (PPE) selection, and design foundational toxicological screening experiments.

Introduction and Chemical Identity

3-((Methylamino)methyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative. Its unique combination of a hydrophilic tertiary alcohol and a secondary amine sidechain makes it a potentially valuable building block in medicinal chemistry. As with any novel chemical entity (NCE), a thorough understanding of its potential hazards is paramount before its synthesis, handling, or use in experimental models. The primary objective of this guide is to establish a robust, albeit provisional, safety framework to ensure operator safety and guide future toxicological validation.

G cluster_target Target Molecule cluster_analogs Structural Analogs & Motifs cluster_hazards Inferred Hazards Target 3-((Methylamino)methyl)pyrrolidin-3-ol Analog1 Pyrrolidine / N-Methylpyrrolidone (Ring System) Target->Analog1 Deconstruct Analog2 3-(Methylamino)pyrrolidine (Amine Sidechain) Target->Analog2 Deconstruct Analog3 Pyrrolidin-3-ol (Hydroxyl Group) Target->Analog3 Deconstruct Hazard3 Potential Reproductive Toxicity Analog1->Hazard3 Data from NMP Hazard4 General Organ Toxicity (Liver, Kidney) Analog1->Hazard4 Data from NMP Hazard1 Skin/Eye Corrosivity Analog2->Hazard1 Data from Amines Hazard2 Respiratory Irritation Analog2->Hazard2 Data from Amines Analog3->Hazard1 Data from Alcohols Analog3->Hazard2 Data from Alcohols

Caption: Logical flow of the structure-based hazard assessment.

The Pyrrolidine Ring System

The pyrrolidine core is a common motif. Data from N-Methylpyrrolidone (NMP), a widely studied pyrrolidine derivative, is particularly informative. NMP is known to cause developmental toxicity and is listed under California's Proposition 65. [1]While not carcinogenic, long-term exposure in rodents has shown effects on liver and kidney weights. [2]Therefore, it is prudent to consider the potential for target organ effects and reproductive toxicity with novel pyrrolidine compounds until proven otherwise.

The (Methylamino)methyl Side Chain

Aliphatic amines are well-known for their caustic nature. Safety data for the close analog 3-(Methylamino)pyrrolidine classifies it as a flammable liquid that causes severe skin burns and eye damage. [3][4]The GHS hazard statements include H226 (Flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage). [4]Inhalation may also cause respiratory irritation. [5]This is the most significant and acute hazard contribution to our target molecule.

The Tertiary Alcohol

The tertiary alcohol at the C-3 position increases polarity and may modulate the compound's pharmacokinetic properties. Data from 1-Methylpyrrolidin-3-ol and Pyrrolidin-3-ol indicate they are harmful if swallowed and cause skin and serious eye irritation. [6][7][8]While less severe than the corrosive amine sidechain, the alcohol moiety contributes to the overall irritant profile of the molecule.

Provisional Safety Data Sheet (SDS) Synthesis

Based on the analysis above, the following is a synthesized, provisional safety profile for 3-((Methylamino)methyl)pyrrolidin-3-ol. This is not a substitute for an official, experimentally verified SDS.

Section 1: Identification
  • Product Name: 3-((Methylamino)methyl)pyrrolidin-3-ol

  • CAS Number: 116142-34-6 (Note: This CAS number exists but may lack extensive regulatory data)

  • Intended Use: For research and development purposes only. [5]

Section 2: Hazard(s) Identification
  • GHS Classification (Provisional): Based on structural analogs, this compound should be handled as, at minimum:

    • Skin Corrosion/Irritation, Category 1B [3][4] * Serious Eye Damage/Irritation, Category 1 [3][4] * Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation), Category 3 [6][8] * Acute Toxicity, Oral, Category 4 [8]* Signal Word: Danger

  • Hazard Statements (Provisional):

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501.

    Hazard Class Category (Inferred) Primary Analog(s)
    Skin Corrosion 1B 3-(Methylamino)pyrrolidine [3][4]
    Serious Eye Damage 1 3-(Methylamino)pyrrolidine [3][4]
    STOT - Single Exposure 3 (Respiratory) 1-Methylpyrrolidin-3-ol [6][8]
    Acute Toxicity (Oral) 4 1-Methylpyrrolidin-3-ol [8]

    | Reproductive Toxicity | Handle with caution | N-Methylpyrrolidone (NMP) [1][2]|

Section 4: First-Aid Measures
  • General Advice: First-aiders must protect themselves. Immediately remove all contaminated clothing.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [9]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. [9]* Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Section 7: Handling and Storage
  • Safe Handling: Use only in a well-ventilated area, preferably in a certified chemical fume hood. [5]Do not breathe mist or vapors. [10]Avoid contact with skin, eyes, and clothing. [10]All metal parts of equipment must be grounded to avoid static electricity discharge. [10]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [5][11]Store under an inert atmosphere (e.g., Nitrogen or Argon) due to potential air sensitivity. [10]Store locked up. [11]

Section 8: Exposure Controls/Personal Protection
  • Engineering Controls: Use only in a BS approved fume cupboard or a well-ventilated area. [5]Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield (EN 166). [5] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Wear flame-retardant antistatic protective clothing. * Respiratory Protection: If vapors or aerosols are generated, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK).

Section 11: Toxicological Information Summary

No direct toxicological data is available for 3-((Methylamino)methyl)pyrrolidin-3-ol. The toxicological properties have not been thoroughly investigated. The following table summarizes data from key structural analogs.

Compound CAS No. Key Toxicological Endpoints
N-Methylpyrrolidone (NMP)872-50-4Developmental toxicity; Maximum Allowable Dose Level (MADL) established at 3,200 µ g/day (inhalation).[1] Low acute toxicity (LD50 >3,500 mg/kg).[2]
3-(Methylamino)pyrrolidine83030-08-4Causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1).[3][4]
1-Methylpyrrolidin-3-ol13220-33-2Harmful if swallowed (Acute Tox. 4); Causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2); May cause respiratory irritation (STOT SE 3).[8]
Pyrrolidine123-75-1Highly flammable; Harmful if swallowed or inhaled; Causes severe skin burns and eye damage.

Recommended Experimental Protocols for Toxicity Assessment

To move beyond a provisional assessment, empirical data must be generated. The following outlines a standard, initial workflow for assessing the in vitro toxicity of a novel research compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

G A 1. Cell Line Selection (e.g., HepG2, HEK293) B 2. Cell Seeding (Plate cells in 96-well plate) A->B D 4. Dosing (Add compound to cells) B->D C 3. Compound Preparation (Serial dilution of test article) C->D E 5. Incubation (24, 48, or 72 hours) D->E F 6. Viability Assay (e.g., Add MTT or CellTiter-Glo® reagent) E->F G 7. Signal Readout (Measure absorbance or luminescence) F->G H 8. Data Analysis (Calculate IC50 value) G->H

Caption: A standard experimental workflow for determining the IC50 of a novel compound.

Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing a compound's effect on cell metabolic activity, a proxy for cytotoxicity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-((Methylamino)methyl)pyrrolidin-3-ol.

  • Materials:

    • Selected human cell line (e.g., HepG2).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Sterile 96-well flat-bottom plates.

    • Test compound, DMSO (vehicle), Triton™ X-100 (positive control).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., 10% SDS in 0.01M HCl).

    • Multichannel pipette, plate reader (570 nm).

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells/well in 100 µL of medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2). Causality: This allows cells to adhere and enter logarithmic growth, ensuring they are healthy before compound exposure.

    • Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM). Trustworthiness: A wide concentration range is essential to capture the full dose-response curve.

    • Cell Dosing: Remove old medium from cells. Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) and positive control (1% Triton™ X-100) wells.

    • Incubation: Return the plate to the incubator for 48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and the positive control (Triton™ X-100) as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (four-parameter logistic) model to fit the curve and calculate the IC50 value.

Conclusion and Risk Mitigation

While 3-((Methylamino)methyl)pyrrolidin-3-ol is a compound with potential utility, its structural features strongly suggest it should be handled as a corrosive, irritant, and potentially harmful substance. The primary acute risks are severe skin and eye damage, with secondary risks including respiratory irritation and harm if swallowed. The long-term toxicological profile is unknown, but the pyrrolidine core warrants caution regarding potential reproductive and developmental effects.

All handling operations must be conducted within a chemical fume hood with appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. A risk assessment should be performed before any new procedure is undertaken. The experimental protocols outlined herein provide a starting point for generating the empirical data required to develop a complete and accurate safety profile for this novel compound.

References

  • U.S. Environmental Protection Agency (EPA). (2025). 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). 3-(Aminomethyl)pyrrolidin-3-ol - Hazard. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 3-(Methylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Resene. (n.d.). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • OEHHA. (n.d.). MADL for N-Methylpyrrolidone for Dermal and Inhalation Exposures. [Link]

  • Borregaard. (n.d.). TECHNICAL DATA SHEET - 3-METHYLAMINO-1,2- PROPANEDIOL (MAPD). [Link]

  • Publisso. (2022). Methylamine. The MAK Collection for Occupational Health and Safety. [Link]

  • Poet, T. S., et al. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Centers for Disease Control and Prevention (CDC). [Link]

  • PubChem. (n.d.). (3R)-(+)-3-(Methylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Strategic Deployment of 3-((Methylamino)methyl)pyrrolidin-3-ol in Modern Heterocyclic Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold has emerged as a cornerstone in the design of contemporary heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold has emerged as a cornerstone in the design of contemporary heterocyclic drugs, particularly in the realm of kinase inhibitors. This guide provides a comprehensive analysis of its strategic role, from its intrinsic physicochemical properties that enhance drug-likeness to its crucial contributions to target engagement and pharmacokinetic profiles. We will delve into the synthetic rationale, explore its application in key therapeutic areas with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors, and elucidate the structure-activity relationships that make this moiety a "privileged" scaffold in modern medicinal chemistry.

Introduction: The Rise of the Substituted Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to the architecture of a vast number of natural products and synthetic drugs.[1] Among these, the pyrrolidine ring, a five-membered saturated heterocycle, has garnered significant attention for its utility in drug discovery.[2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, a concept often referred to as "escaping flatland." This inherent three-dimensionality can lead to improved solubility, better target complementarity, and more favorable pharmacokinetic (PK) properties.[2]

The 3-((methylamino)methyl)pyrrolidin-3-ol moiety, a specific and highly functionalized iteration of the pyrrolidine core, has proven to be particularly advantageous. The strategic placement of a hydroxyl group and a methylaminomethyl side chain at the C3 position creates a chiral center and introduces key functionalities for drug-receptor interactions and for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This guide will dissect the multifaceted role of this specific scaffold in the intricate process of drug design and development.

Physicochemical Properties and Their Implications for Drug Design

The unique arrangement of functional groups on the 3-((methylamino)methyl)pyrrolidin-3-ol scaffold imparts a desirable set of physicochemical properties that medicinal chemists can leverage to overcome common drug development hurdles.

  • Enhanced Aqueous Solubility: The presence of the hydroxyl group and the secondary amine in the side chain allows for hydrogen bonding with water molecules, which can significantly improve the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability and formulation development.

  • Modulation of Lipophilicity: The scaffold provides a balance between hydrophilic (hydroxyl and amino groups) and lipophilic (pyrrolidine ring and methyl group) features. This balance is crucial for achieving the optimal lipophilicity (logP) required for membrane permeability and target engagement.

  • Chirality and Stereochemistry: The C3 position is a chiral center, allowing for the synthesis of stereoisomers. The specific stereochemistry of this center is often critical for selective binding to the target protein, as biological macromolecules are themselves chiral.

  • Basic Center for Salt Formation: The secondary amine in the (methylamino)methyl side chain provides a basic center that can be used for salt formation. This is a common strategy to improve the solubility, stability, and handling of active pharmaceutical ingredients (APIs).

Synthetic Strategies: Accessing the 3-((Methylamino)methyl)pyrrolidin-3-ol Core

While a direct, one-pot synthesis of 3-((methylamino)methyl)pyrrolidin-3-ol is not extensively detailed in publicly available literature, its synthesis can be conceptually approached through the assembly of its key components. A common strategy involves the use of readily available starting materials like malic acid or 4-chloro-3-hydroxybutyronitrile.[3]

A plausible synthetic pathway can be envisioned starting from a protected pyrrolidin-3-one. The introduction of the methylaminomethyl group could be achieved through a Mannich-type reaction or by reductive amination of a suitable aldehyde precursor. The tertiary alcohol at the C3 position could be installed via nucleophilic addition of an organometallic reagent to the ketone. Subsequent deprotection steps would yield the target scaffold.

A related and documented synthesis is that of 1-methyl-3-pyrrolidinol, which can be prepared from malic acid and methylamine.[4] Another approach involves the reaction of 1,4-dichloro-2-butanol with methylamine.[3] These methods provide access to the core pyrrolidin-3-ol structure, which can then be further functionalized.

For instance, a patented industrial-scale preparation of (3R)-1-methylpyrrolidin-3-ol involves the reaction of (3R)-pyrrolidin-3-ol with paraformaldehyde and hydrogen over a platinum on carbon catalyst.[5] This highlights a method for N-methylation of the pyrrolidinol core.

The stereoselective synthesis of a closely related analog, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been described in detail.[6] This synthesis showcases advanced techniques such as catalytic asymmetric hydrogenation to control the stereochemistry of the molecule.[6]

The following diagram illustrates a generalized synthetic workflow for accessing substituted pyrrolidinols.

G Start Pyrrolidin-3-one Precursor Step1 Introduction of Methylaminomethyl Group (e.g., Mannich reaction or reductive amination) Start->Step1 Intermediate1 3-((Methylamino)methyl)pyrrolidin-3-one Step1->Intermediate1 Step2 Nucleophilic Addition to Ketone (e.g., Grignard reagent) Intermediate1->Step2 Intermediate2 Protected 3-((Methylamino)methyl)pyrrolidin-3-ol Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End 3-((Methylamino)methyl)pyrrolidin-3-ol Step3->End

Caption: Generalized synthetic workflow for 3-((methylamino)methyl)pyrrolidin-3-ol.

Role in Heterocyclic Drug Design: Case Studies

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold and its close analogs have found significant application in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[7] Inhibitors of JAKs have emerged as effective treatments for autoimmune diseases like rheumatoid arthritis and certain cancers.[8]

The pyrrolopyrimidine and related scaffolds are frequently employed as the core hinge-binding motif in JAK inhibitors.[9] The 3-aminopyrrolidine moiety, a close structural relative of our topic scaffold, has been successfully incorporated into the design of selective JAK1 inhibitors. For example, tofacitinib (Xeljanz), a pan-JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core.[8] The design of more selective JAK inhibitors often involves modification of the groups attached to this core.

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold can be strategically employed to occupy the solvent-exposed region of the ATP-binding pocket of JAKs. The hydroxyl group can form key hydrogen bond interactions with amino acid residues in the kinase, enhancing binding affinity and selectivity. The methylamino group can be tailored to optimize interactions and modulate physicochemical properties.

The following diagram illustrates a conceptual binding mode of a hypothetical JAK inhibitor incorporating the 3-((methylamino)methyl)pyrrolidin-3-ol scaffold.

G cluster_0 JAK ATP-Binding Pocket cluster_1 Inhibitor Hinge Hinge Region SolventFront Solvent-Exposed Region Core Hinge-Binding Core (e.g., Pyrrolopyrimidine) Core->Hinge H-bonds Linker Linker Scaffold 3-((Methylamino)methyl)pyrrolidin-3-ol Scaffold->SolventFront H-bonds & van der Waals

Caption: Conceptual binding of a JAK inhibitor with the target scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is another non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[10] BTK inhibitors have revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[11]

Several approved and clinical-stage BTK inhibitors incorporate a pyrrolidine or related heterocyclic moiety to enhance their drug-like properties. For instance, acalabrutinib (Calquence) contains a pyrrolidinyl ring.[10] The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold can be similarly employed in the design of both covalent and non-covalent BTK inhibitors.

In the context of covalent inhibitors, the scaffold can serve as a non-covalent anchor that positions a reactive "warhead" to form a covalent bond with a specific cysteine residue in the BTK active site. The hydroxyl and amino groups can form crucial interactions that contribute to the overall binding affinity and selectivity of the inhibitor.

For non-covalent inhibitors, the scaffold can be designed to occupy a specific pocket within the BTK active site, forming a network of hydrogen bonds and van der Waals interactions that lead to potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 3-((methylamino)methyl)pyrrolidin-3-ol scaffold can provide valuable structure-activity relationship (SAR) data to guide the optimization of lead compounds.

  • Stereochemistry at C3: As previously mentioned, the stereochemistry at the C3 position is often critical. The (R) and (S) enantiomers can exhibit significantly different binding affinities and biological activities.

  • Substitution on the Amino Group: The methyl group on the secondary amine can be replaced with other alkyl groups to probe the size and nature of the binding pocket. This can also be used to fine-tune the basicity and, consequently, the pharmacokinetic properties of the molecule.

  • Modification of the Hydroxyl Group: While the hydroxyl group is often crucial for hydrogen bonding, its modification to a methoxy or other ether group can be explored to modulate lipophilicity and metabolic stability.

  • Substitution on the Pyrrolidine Ring: The other positions on the pyrrolidine ring (C2, C4, and C5) can be substituted with various groups to further optimize the inhibitor's properties. For example, the introduction of a methyl group at the C3 position of the pyrrolidine ring in selective androgen receptor modulators (SARMs) has been shown to improve metabolic stability compared to the corresponding 3-hydroxy compounds.[2]

The following table summarizes the potential impact of modifications to the 3-((methylamino)methyl)pyrrolidin-3-ol scaffold on drug properties.

ModificationPotential Impact on Properties
Stereochemistry at C3 Altered binding affinity and selectivity
N-Alkyl Substitution Modulated basicity, lipophilicity, and steric interactions
O-Alkylation of Hydroxyl Increased lipophilicity, altered hydrogen bonding
Ring Substitution Improved metabolic stability, fine-tuned conformation

Experimental Protocols

General Procedure for the Synthesis of 1-Methyl-3-pyrrolidinol

The following is a representative protocol based on literature procedures for the synthesis of a key precursor.[3]

Materials:

  • 1,4-dichloro-2-butanol

  • 40 wt% aqueous solution of methylamine

  • Sodium hydroxide

  • Ethanol

  • Anhydrous magnesium sulfate

  • Four-necked flask, autoclave, standard glassware

Procedure:

  • To a four-necked flask, add a 40 wt% aqueous solution of methylamine and cool to 10 °C in an ice-water bath.

  • While stirring, add 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15 °C.

  • Transfer the reaction mixture to an autoclave, seal, and pressurize to 1.0 ± 0.1 MPa.

  • Heat the mixture to 120 °C and stir for approximately 10 hours, monitoring the reaction by GC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully add sodium hydroxide to release methylamine gas, keeping the temperature below 50 °C.

  • Filter the precipitated solid and separate the layers of the filtrate.

  • To the upper organic phase, add ethanol and anhydrous magnesium sulfate and stir for 2-3 hours.

  • Filter the mixture and concentrate the filtrate in vacuo to obtain a crude oily liquid.

  • Purify the crude product by vacuum distillation to yield 1-methyl-3-pyrrolidinol as a colorless, transparent liquid.

Kinase Inhibition Assay (General Workflow)

The following outlines a general workflow for assessing the inhibitory activity of a compound containing the 3-((methylamino)methyl)pyrrolidin-3-ol scaffold against a target kinase.

G Start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Step1 Add Test Compound at Various Concentrations Start->Step1 Step2 Incubate at Optimal Temperature and Time Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Detect Kinase Activity (e.g., Phosphorylation of Substrate) Step3->Step4 Step5 Data Analysis (IC50 Determination) Step4->Step5 End Determine Inhibitory Potency Step5->End

Caption: General workflow for a kinase inhibition assay.

Conclusion

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent physicochemical properties, including enhanced solubility and a favorable lipophilicity profile, address key challenges in drug development. The strategic placement of a hydroxyl group and a methylaminomethyl side chain provides crucial anchor points for high-affinity and selective binding to biological targets, particularly protein kinases. The successful incorporation of closely related 3-substituted pyrrolidine moieties in numerous clinical candidates and approved drugs, especially in the fields of oncology and autoimmune diseases, underscores the value of this privileged scaffold. Future exploration of this and related structures will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC. Retrieved from [Link]

  • Google Patents. (2008, December 15). Antiviral JAK inhibitors useful in treating or preventing coronaviridae infections.
  • PubMed. (2018, June 15). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Retrieved from [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012, May 18). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-methylpyrrolidin-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolo[2,3-D]pyrimidine compounds.
  • Google Patents. (n.d.). Inhibitors of bruton's tyrosine kinase.
  • Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. (2025, June 5). MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF. Retrieved from [Link]

  • MDPI. (2021, July 16). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]

  • European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]

  • DRUGZ. (n.d.). 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics. Retrieved from [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Google Patents. (2017, August 3). 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AS BTK INHIBITORS.
  • PubMed. (2011, February 1). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)pyrrolidine. Retrieved from [Link]

  • PubMed. (2025, May 15). Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.
  • PubChem. (n.d.). Processes and intermediates for preparing a Btk inhibitor. Retrieved from [Link]

  • MDPI. (2021, October 21). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • PubChem. (n.d.). 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors. Retrieved from [Link]

  • European Patent Office. (2022, February 2). SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol Introduction: The Foundational Importance of Molecular Characterization In the landscape of drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol

Introduction: The Foundational Importance of Molecular Characterization

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. For a novel compound like 3-((Methylamino)methyl)pyrrolidin-3-ol, a substituted pyrrolidinol, establishing its exact molecular formula and weight is not a mere formality; it is the first critical step in confirming its identity, purity, and suitability for further study. This guide provides a comprehensive analysis of the methodologies, both theoretical and experimental, for determining these fundamental properties, tailored for researchers and drug development professionals who require scientific rigor and validated protocols.

The structural complexity of this molecule—featuring a chiral center, a tertiary alcohol, and two amine functionalities—necessitates a meticulous approach. Errors in molecular weight determination can lead to incorrect stoichiometric calculations, flawed analytical method development, and misinterpreted biological assay results, ultimately wasting significant resources. This document, therefore, explains not just the procedural steps but the scientific rationale behind them, ensuring a deep and applicable understanding.

Part 1: Derivation of the Molecular Formula from Structural Analysis

The journey to determining molecular weight begins with an unambiguous molecular formula. This is derived by systematically deconstructing the IUPAC name: 3-((Methylamino)methyl)pyrrolidin-3-ol .

  • Core Structure (Pyrrolidin-3-ol): The parent structure is a five-membered saturated ring containing one nitrogen atom (a pyrrolidine). The "-3-ol" suffix indicates a hydroxyl (-OH) group is attached to the third carbon atom of the ring.

  • Substituent (3-((Methylamino)methyl)): Also at the third carbon position is a methyl group (-CH₂-) which is, in turn, attached to a methylamino group (-NH(CH₃)).

This structural elucidation allows for a precise atom count:

  • Carbon (C): Four carbons in the pyrrolidine ring, one in the connecting methyl group, and one in the terminal methyl group, for a total of 6 Carbon atoms .

  • Nitrogen (N): One nitrogen atom within the pyrrolidine ring and one in the methylamino substituent, for a total of 2 Nitrogen atoms .

  • Oxygen (O): One oxygen atom in the hydroxyl group, for a total of 1 Oxygen atom .

  • Hydrogen (H): Seven hydrogens on the pyrrolidine ring (2 on C2, 2 on C4, 2 on C5, and 1 on the ring nitrogen), one on the hydroxyl group, two on the connecting methyl group, one on the secondary amine, and three on the terminal methyl group, for a total of 14 Hydrogen atoms .

Thus, the definitive molecular formula for 3-((Methylamino)methyl)pyrrolidin-3-ol is C₆H₁₄N₂O .

Visualizing the Molecular Structure

A graphical representation is essential for confirming the connectivity and atom count derived from the nomenclature.

Caption: Molecular structure of 3-((Methylamino)methyl)pyrrolidin-3-ol.

Part 2: Theoretical Molecular Weight Calculation

With the molecular formula C₆H₁₄N₂O established, the molecular weight can be calculated. It is crucial to distinguish between two key values: the average molecular weight (MW) and the monoisotopic mass (MM) .

  • Average Molecular Weight: Calculated using the standard atomic weight of each element, which is a weighted average of its natural isotopes. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element. This value is paramount for high-resolution mass spectrometry, which can resolve individual isotopic peaks.

Protocol: Calculating Molecular Weights

The following protocol outlines the steps for calculating both the average and monoisotopic molecular weights.

Step 1: Compile Atomic Weight Data Gather the standard (average) and most abundant isotopic masses for the constituent elements.

ElementSymbolCountStandard Atomic Weight ( g/mol )[1][2]Most Abundant Isotope Mass (Da)
CarbonC612.011[1][3]12.00000
HydrogenH141.008[4][5][6]1.00783
NitrogenN214.007[7][8][9]14.00307
OxygenO115.999[10][11][12]15.99491

Step 2: Calculate Average Molecular Weight Multiply the count of each element by its standard atomic weight and sum the results.

  • (6 × 12.011 g/mol ) + (14 × 1.008 g/mol ) + (2 × 14.007 g/mol ) + (1 × 15.999 g/mol )

  • = 72.066 + 14.112 + 28.014 + 15.999

  • = 130.191 g/mol

Step 3: Calculate Monoisotopic Mass Multiply the count of each element by the mass of its most abundant isotope and sum the results.

  • (6 × 12.00000 Da) + (14 × 1.00783 Da) + (2 × 14.00307 Da) + (1 × 15.99491 Da)

  • = 72.00000 + 14.10962 + 28.00614 + 15.99491

  • = 130.11067 Da

Summary of Calculated Weights
ParameterValueApplication
Molecular FormulaC₆H₁₄N₂OUniversal Identifier
Average Molecular Weight130.19 g/mol [13][14][15]Bulk material measurements, solution preparation
Monoisotopic Mass130.1107 DaHigh-Resolution Mass Spectrometry (HRMS)

Part 3: Experimental Verification via Mass Spectrometry

While theoretical calculations are precise, they assume a perfect sample. Experimental verification is a non-negotiable, self-validating step to confirm the identity and assess the purity of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose.

Causality: Why HRMS is the Gold Standard

The choice of HRMS over lower-resolution techniques is deliberate. HRMS instruments (e.g., Orbitrap, TOF, FT-ICR) provide mass measurements with high accuracy (typically < 5 ppm). This level of precision is critical because it allows for the unambiguous determination of the elemental composition. For a calculated monoisotopic mass of 130.1107 Da, HRMS can experimentally measure a mass so close to this value that it effectively rules out other possible elemental combinations with the same nominal mass. This provides the highest degree of confidence in the compound's identity.

Workflow: Molecular Weight and Formula Verification

The following diagram illustrates the logical flow from sample preparation to data interpretation in a typical HRMS experiment.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep Dissolve Sample in Appropriate Solvent infusion Direct Infusion or LC Introduction prep->infusion ionization Electrospray Ionization (ESI) (Positive Mode: [M+H]+) infusion->ionization detection Mass Analyzer Detection (e.g., Orbitrap, TOF) ionization->detection find_peak Identify Experimental m/z of [M+H]+ Ion detection->find_peak calc_mass Calculate Neutral Mass (m/z - Mass of H+) find_peak->calc_mass compare Compare Experimental Mass to Theoretical Mass calc_mass->compare confirm Confirm Formula (Mass Error < 5 ppm) compare->confirm Is Δ < 5 ppm?

Caption: Experimental workflow for HRMS-based formula verification.

Protocol: HRMS Analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL. The addition of formic acid is crucial as it facilitates protonation, which is necessary for ionization.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The two amine groups in the molecule are basic and will readily accept a proton (H⁺) in the acidic ESI environment, forming the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Introduce the sample into a calibrated high-resolution mass spectrometer. Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Interpretation:

    • The theoretical m/z for the [M+H]⁺ ion is the monoisotopic mass of the neutral molecule plus the mass of a proton (1.00728 Da).

    • Theoretical [M+H]⁺ = 130.11067 Da + 1.00728 Da = 131.11795 Da .

    • Locate the most intense peak in the resulting spectrum near m/z 131.12.

    • An experimentally observed m/z of, for example, 131.1178 would demonstrate a mass error of approximately -1.1 ppm, providing high-confidence verification of the elemental formula C₆H₁₄N₂O.

Conclusion

The rigorous analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol begins with the foundational parameters of its molecular formula and weight. By combining careful structural deconstruction with precise theoretical calculations and validating these findings with high-resolution mass spectrometry, researchers can establish a confident and accurate molecular identity. This multi-faceted approach, grounded in both theory and empirical evidence, ensures the integrity of all subsequent research and development efforts, from reaction optimization to pharmacological evaluation.

References

  • PubChem. Nitrosodiisopropylamine - C6H14N2O. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-Propanamine, N-nitroso-N-propyl-. Substance Registry Services. Available at: [Link]

  • Wikipedia. Carbon. Wikimedia Foundation. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. IUPAC. Available at: [Link]

  • BYJU'S. Atomic Mass of First 30 Elements. Available at: [Link]

  • Westfield State University. Atomic/Molar mass. Available at: [Link]

  • Wikipedia. Hydrogen. Wikimedia Foundation. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. IUPAC. Available at: [Link]

  • Quora. How heavy is one atom of hydrogen?. Available at: [Link]

  • Wikipedia. Nitrogen. Wikimedia Foundation. Available at: [Link]

  • PubChem. Nitrogen - Element. National Center for Biotechnology Information. Available at: [Link]

  • Britannica. Nitrogen. Encyclopedia Britannica. Available at: [Link]

  • Wikipedia. Oxygen. Wikimedia Foundation. Available at: [Link]

  • PubChem. Oxygen - O2. National Center for Biotechnology Information. Available at: [Link]

  • Britannica. Oxygen. Encyclopedia Britannica. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination Featuring 3-((Methylamino)methyl)pyrrolidin-3-ol

Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive guide to the reductive amination of carbonyl compounds utilizing the versatile building block, 3-((me...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide to the reductive amination of carbonyl compounds utilizing the versatile building block, 3-((methylamino)methyl)pyrrolidin-3-ol. Reductive amination stands as a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable and efficient route to secondary and tertiary amines.[1] This guide delves into the mechanistic underpinnings of the reaction, offers practical insights into reagent selection and reaction optimization, and provides detailed, step-by-step protocols for both aldehyde and ketone substrates. The content is tailored for researchers, scientists, and professionals in drug development who seek to employ this pivotal reaction with a sterically and functionally diverse amine.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a frequent objective in the development of pharmaceuticals, agrochemicals, and functional materials. Direct alkylation of amines, while conceptually simple, is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2] Reductive amination emerges as a superior strategy, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[3] This one-pot or sequential process is widely favored for its high yields, mild reaction conditions, and broad functional group tolerance.[1][4]

The focus of this guide, 3-((methylamino)methyl)pyrrolidin-3-ol, is a chiral, bifunctional molecule incorporating a secondary amine, a primary alcohol, and a stereocenter. Its structural complexity makes it an attractive building block in medicinal chemistry. The pyrrolidine motif is a common feature in numerous biologically active compounds.[5][6] The successful and selective functionalization of its secondary amine via reductive amination is therefore a critical transformation for analogue synthesis and library generation.

Mechanistic Rationale and Key Considerations

The reductive amination process can be dissected into two principal stages: the formation of an imine or iminium ion and its subsequent reduction.[7] Understanding the interplay between these steps is crucial for optimizing reaction outcomes.

2.1. Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the secondary amine of 3-((methylamino)methyl)pyrrolidin-3-ol on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate which then dehydrates to yield an iminium ion.[3] The formation of this iminium ion is a reversible process and is typically catalyzed by mild acid.[8] The pH of the reaction medium is a critical parameter; it must be low enough to facilitate dehydration of the hemiaminal but not so low as to protonate the starting amine, which would render it non-nucleophilic.[8]

G Start Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine 3-((Methylamino)methyl)pyrrolidin-3-ol Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer

Figure 1: General workflow of a one-pot reductive amination.

2.2. Selective Reduction

The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both imines and carbonyls, they are often too reactive for this purpose and require anhydrous conditions.[7] Sodium borohydride (NaBH₄) can be used, but its reactivity towards aldehydes and ketones can lead to the formation of alcohol byproducts.[9]

For this reason, milder and more selective hydride donors are preferred:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[4] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions.[1] Its reduced reactivity compared to NaBH₄ minimizes the undesired reduction of the starting aldehyde or ketone.[3] STAB is also compatible with a wider range of solvents, including chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN is stable under mildly acidic conditions required for imine formation.[2] It selectively reduces the protonated imine (iminium ion) much faster than it reduces a ketone or aldehyde at neutral or slightly acidic pH.[1][9] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas, necessitating careful handling and quenching procedures.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 3-((methylamino)methyl)pyrrolidin-3-ol with a representative aldehyde and ketone.

3.1. Protocol 1: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol details the synthesis of 3-(((isobutylmethylamino)methyl)pyrrolidin-3-ol.

Table 1: Reagents and Materials for Aldehyde Reductive Amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-((Methylamino)methyl)pyrrolidin-3-ol144.211.0 g6.93
Isobutyraldehyde72.110.55 g (0.7 mL)7.62
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.942.20 g10.4
1,2-Dichloroethane (DCE)-20 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-20 mL-
Dichloromethane (DCM)-3 x 20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 g, 6.93 mmol).

  • Dissolve the amine in 1,2-dichloroethane (20 mL).

  • Add isobutyraldehyde (0.55 g, 7.62 mmol, 1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (2.20 g, 10.4 mmol, 1.5 equivalents). Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel.

3.2. Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone)

This protocol outlines the synthesis of 3-(((cyclopentylmethylamino)methyl)pyrrolidin-3-ol. Due to the generally lower reactivity of ketones compared to aldehydes, the addition of a catalytic amount of acid can be beneficial.[4]

Table 2: Reagents and Materials for Ketone Reductive Amination

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-((Methylamino)methyl)pyrrolidin-3-ol144.211.0 g6.93
Cyclopentanone84.120.64 g (0.68 mL)7.62
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.942.20 g10.4
Acetic Acid (Glacial)60.05~2 dropsCatalytic
1,2-Dichloroethane (DCE)-20 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-20 mL-
Dichloromethane (DCM)-3 x 20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Procedure:

  • To a clean, dry 100 mL round-bottom flask with a magnetic stir bar, add 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 g, 6.93 mmol).

  • Add 1,2-dichloroethane (20 mL) to dissolve the amine.

  • Add cyclopentanone (0.64 g, 7.62 mmol, 1.1 equivalents) to the solution.

  • Add 2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.20 g, 10.4 mmol, 1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction with ketones is typically slower than with aldehydes. Monitor by TLC or LC-MS.

  • Follow the quenching, extraction, and drying procedures as described in Protocol 1 (steps 7-9).

  • Purify the crude product by flash column chromatography.

G Start Combine Amine & Carbonyl in Solvent (e.g., DCE) Stir Stir at RT (0.5-1h) (Optional: Add cat. Acetic Acid for Ketones) Start->Stir AddReducer Add NaBH(OAc)₃ Stir->AddReducer React Stir at RT (12-48h) Monitor by TLC/LC-MS AddReducer->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: Experimental workflow for reductive amination protocols.

Troubleshooting and Optimization
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion - Insufficient reaction time.- Inactive reducing agent.- Sterically hindered substrates.[10]- Extend the reaction time.- Use a fresh bottle of NaBH(OAc)₃.- For hindered ketones, consider alternative, more reactive reducing agents or harsher conditions (e.g., higher temperature), though this may lead to side products.[11]
Formation of Alcohol Byproduct - Reduction of the carbonyl before iminium formation.- Use of a non-selective reducing agent.- Ensure sufficient time for iminium ion formation before adding the reducing agent.- Use NaBH(OAc)₃ as it is highly selective for iminium ions over carbonyls.[4]
Dialkylation of Primary Amine (if applicable) - The secondary amine product is more nucleophilic than the starting primary amine.- Use a larger excess of the primary amine.- Adopt a stepwise procedure: form and isolate the imine first, then reduce it.[4]
Difficult Purification - Presence of unreacted starting materials or byproducts with similar polarity to the product.- Ensure the reaction goes to completion.- Optimize the chromatographic separation (e.g., different solvent systems, gradient elution).
Safety Considerations
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release hydrogen gas, which is flammable. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Reductive amination is a robust and highly effective method for the N-alkylation of 3-((methylamino)methyl)pyrrolidin-3-ol. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding approach for the synthesis of a diverse range of tertiary amines from both aldehyde and ketone precursors. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and successful application of this pivotal transformation in their synthetic endeavors.

References
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][2]

  • Wikipedia. (n.d.). Reductive amination. [Link][3]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link][1]

  • Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(10), 1641. [Link][10]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link][9]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link][7]

  • Klyatskaya, S., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17421-17424. [Link][11]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link][12]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][4]

  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739. [Link][13]

  • El-Gendy, M. A. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1571. [Link][5]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link][14]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link][6]

Sources

Application

Reaction conditions for functionalizing the secondary amine in 3-((Methylamino)methyl)pyrrolidin-3-ol

Application Note & Protocol Guide Topic: Reaction Conditions for Functionalizing the Secondary Amine in 3-((Methylamino)methyl)pyrrolidin-3-ol Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Functionalizing the Secondary Amine in 3-((Methylamino)methyl)pyrrolidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Functionalization of a Privileged Scaffold

The 3-((methylamino)methyl)pyrrolidin-3-ol scaffold is a cornerstone in modern medicinal chemistry. Its rigid pyrrolidine core, combined with a key secondary amine and a tertiary alcohol, presents a unique three-dimensional structure that is highly sought after for library synthesis in drug discovery programs. The secondary amine, in particular, serves as a critical handle for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).

However, the presence of the tertiary alcohol introduces a significant chemical challenge: the need for chemoselectivity .[1][2][3] Any synthetic strategy must selectively target the more nucleophilic secondary amine without engaging the tertiary alcohol. This guide provides a detailed exploration of robust and field-proven protocols for the selective acylation, alkylation, and arylation of the secondary amine in 3-((methylamino)methyl)pyrrolidin-3-ol, explaining the rationale behind reagent choice and reaction conditions to ensure high-yield, selective transformations.

Understanding the Substrate: Reactivity and Considerations

The key to successfully functionalizing 3-((methylamino)methyl)pyrrolidin-3-ol lies in understanding the relative reactivity of its two key functional groups.

  • Secondary Amine: This is the primary site of reactivity. As a soft and potent nucleophile, it readily attacks a wide range of electrophiles. Its basicity allows for protonation, a factor that can be exploited for selective reactions or purification.

  • Tertiary Alcohol: This group is significantly less nucleophilic and more sterically hindered than the secondary amine. Under neutral or basic conditions, it is generally unreactive towards the electrophiles used for amine functionalization. However, under strongly acidic conditions, it can be protonated to form a good leaving group (water), potentially leading to elimination or rearrangement side products.

For most standard transformations, the inherent reactivity difference is sufficient to achieve high chemoselectivity without the need for protecting the tertiary alcohol. The protocols detailed below are designed to leverage this principle.

Protocol 1: N-Acylation to Synthesize Amides

N-acylation is a fundamental transformation that converts the secondary amine into a neutral amide, drastically altering the parent molecule's electronic and hydrogen-bonding properties. This is commonly achieved using acyl chlorides or anhydrides.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide C-N bond.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is not catalytic but stoichiometric; it acts as an acid scavenger, neutralizing the HCl byproduct that is formed.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants Reactants cluster_products Products start_mol 3-((Methylamino)methyl)pyrrolidin-3-ol product N-Acylated Product (Amide) start_mol->product Acylation acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->product base Triethylamine (Base) salt Triethylammonium Chloride base->salt Acid Scavenger

Caption: Workflow for N-Acylation of the target amine.

Detailed Experimental Protocol: Acetylation with Acetyl Chloride
  • Reagent Preparation: Dissolve 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to 0 °C using an ice-water bath. This cooling step is critical to manage the exothermicity of the acylation reaction and minimize potential side reactions.[6]

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium chloride will form almost immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetyl chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the pure N-acetylated product.

ParameterExpected ValueNotes
Reaction Time 1-2 hoursMonitor by TLC/LC-MS
Typical Yield >90%Post-purification
Purity (LC-MS) >98%
¹H NMR Appearance of a new methyl singlet (amide)Disappearance of N-H proton
Mass Spec (ESI+) [M+H]⁺ corresponding to the acylated product

Protocol 2: N-Alkylation via Reductive Amination

To form a tertiary amine, reductive amination is superior to direct alkylation with alkyl halides, as it completely avoids the common problem of over-alkylation and the formation of quaternary ammonium salts.[7] This powerful, one-pot method involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[8]

Causality and Mechanistic Insight

The reaction begins with the condensation of the secondary amine and an aldehyde/ketone to form a transient iminium ion.[7] A mild, chemoselective reducing agent is required—one that reduces the C=N⁺ bond of the iminium ion much faster than the C=O bond of the starting carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this purpose.[7] It is less reactive than sodium borohydride, moisture-tolerant, and highly selective for iminium ions over ketones and aldehydes, allowing the entire process to occur efficiently in a single pot.

G cluster_reactants Reactants cluster_products Products start_mol 3-((Methylamino)methyl)pyrrolidin-3-ol intermediate Iminium Ion Intermediate start_mol->intermediate carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->intermediate Condensation reducer NaBH(OAc)₃ (STAB) product N-Alkylated Product (Tertiary Amine) reducer->product intermediate->product Reduction

Caption: Reaction pathway for Reductive Amination.

Detailed Experimental Protocol: N-Benzylation with Benzaldehyde
  • Reaction Setup: To a solution of 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 eq) in 1,2-dichloroethane (DCE) (0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is typically performed at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material and the formation of the desired product mass.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in DCM, often with 1% triethylamine added to the solvent system to prevent the product from streaking on the acidic silica.

ParameterExpected ValueNotes
Reaction Time 3-12 hoursAldehydes react faster than ketones
Typical Yield 75-90%Post-purification
Purity (LC-MS) >95%
¹H NMR Appearance of a new benzylic CH₂ signalDisappearance of N-H proton
Mass Spec (ESI+) [M+H]⁺ corresponding to the benzylated product

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The formation of a C(sp²)-N bond to create an N-aryl amine is a transformative reaction in drug discovery. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing a palladium catalyst and a specialized phosphine ligand to couple an amine with an aryl halide or triflate.[9][10]

Causality and Mechanistic Insight

The Buchwald-Hartwig reaction operates through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The secondary amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for reaction success, as it stabilizes the palladium catalyst and facilitates the key steps of the cycle.[10] Sterically hindered, electron-rich phosphine ligands are generally most effective. The base (e.g., NaOt-Bu, K₂CO₃) is also crucial for the deprotonation step.[11]

G cluster_reactants Reactants start_mol 3-((Methylamino)methyl)pyrrolidin-3-ol product N-Aryl Product start_mol->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst & Ligand pd_catalyst->product Catalytic Cycle base Base (e.g., NaOtBu) base->product

Caption: Key components for Buchwald-Hartwig N-Arylation.

Detailed Experimental Protocol: Coupling with 4-Bromotoluene
  • Reaction Setup: To an oven-dried Schlenk flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Addition of Reagents: Add 3-((methylamino)methyl)pyrrolidin-3-ol (1.2 eq), 4-bromotoluene (1.0 eq), and anhydrous toluene (0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may depend on the specific aryl halide and ligand used.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

ParameterExpected ValueNotes
Reaction Time 4-24 hoursAryl bromides are generally faster than chlorides
Typical Yield 70-85%Highly dependent on substrate and catalyst system
Purity (LC-MS) >95%
¹H NMR Appearance of aromatic protons, disappearance of N-H
Mass Spec (ESI+) [M+H]⁺ corresponding to the arylated product

Orthogonal Strategy: When to Protect the Tertiary Alcohol

While direct functionalization is often successful, an orthogonal protection strategy may be required if subsequent reaction steps are incompatible with a free hydroxyl group (e.g., use of Grignard reagents, strong reducing agents like LiAlH₄, or strongly acidic conditions).[12][13] Silyl ethers are ideal for this purpose as they are robust to many reaction conditions but can be cleaved selectively.[14][15]

G A Starting Material B Protect Alcohol (e.g., TBDMSCl) A->B C OH-Protected Intermediate B->C D Functionalize Amine (Acylation, Alkylation, etc.) C->D E Fully Protected/Functionalized Intermediate D->E F Deprotect Alcohol (e.g., TBAF) E->F G Final Product F->G

Caption: Orthogonal protection-functionalization workflow.

Protocol for TBDMS Protection/Deprotection
  • Protection: Treat 3-((methylamino)methyl)pyrrolidin-3-ol (1.0 eq) with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) and imidazole (1.5 eq) in anhydrous DMF at room temperature. The reaction is typically complete in 2-4 hours. After an aqueous workup, the TBDMS-protected intermediate can be carried forward.[16]

  • Deprotection: The TBDMS group is readily cleaved using a fluoride source.[15] Treat the silyl ether with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature. The deprotection is usually rapid (<1 hour) and clean.

Conclusion

The selective functionalization of the secondary amine in 3-((methylamino)methyl)pyrrolidin-3-ol is a highly achievable and critical task in synthetic and medicinal chemistry. By leveraging the inherent chemoselectivity of the substrate and employing robust, well-established protocols such as N-acylation, reductive amination, and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of novel compounds. Understanding the mechanistic principles behind these reactions allows for intelligent troubleshooting and adaptation, making this versatile scaffold an even more powerful tool in the pursuit of new therapeutic agents.

References

  • Reductive functionalization of secondary amides for α‐functionalized amines synthesis. ResearchGate. Available at: [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • acylation of amines. Mastering Chemistry Help. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Methods for the acylation of amine compounds. Google Patents.
  • Acylation of Amines Definition. Fiveable. Available at: [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Unraveling Chemoselectivity in Complex Natural Products Through Parallel Functional Group Studies. University of North Carolina at Chapel Hill. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Institutes of Health. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • 23.3. Reactions of amines. Lumen Learning. Available at: [Link]

  • 17.8 Protection of Alcohols. OpenStax. Available at: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • Chemoselectivity. Wikipedia. Available at: [Link]

  • Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. ResearchGate. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemoselectivity and the curious reactivity preferences of functional groups. PubMed. Available at: [Link]

  • Efficient Catalytic Synthesis of Tertiary and Secondary Amines from Alcohols and Urea. ResearchGate. Available at: [Link]

  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. National Institutes of Health. Available at: [Link]

  • Acylation of Alcohols and Amines. Thieme Chemistry. Available at: [Link]

  • Chemoselectivity – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-((Methylamino)methyl)pyrrolidin-3-ol in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an efficient alternativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] By starting with small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space and often yields hits with higher "ligand efficiency"—a measure of binding energy per atom.[3][4] These initial weak-binding hits then serve as sophisticated starting points for rational, structure-guided optimization into potent lead compounds.[5][6]

Within the vast universe of possible fragments, saturated heterocyclic scaffolds have gained prominence for their ability to present functional groups in well-defined three-dimensional orientations. The pyrrolidine ring, in particular, is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its non-planar, sp3-rich structure is a common feature in numerous natural products and FDA-approved drugs, offering a conformational flexibility and spatial complexity that flat, aromatic systems cannot match.[8][9]

This guide focuses on a specific, high-value fragment: 3-((Methylamino)methyl)pyrrolidin-3-ol . This molecule is an exemplary tool for FBDD campaigns, embodying key principles of modern fragment design. It combines a rigid 3D core with strategically placed functional groups—a tertiary alcohol and a secondary amine—that provide clear, synthetically tractable vectors for rapid hit evolution. This document provides a detailed exploration of its properties, protocols for its application in screening campaigns, and a strategic framework for its optimization from a fragment hit to a viable lead series.

Fragment Profile: Physicochemical Characteristics

The utility of a fragment is fundamentally tied to its physicochemical properties. A well-designed fragment should adhere to the "Rule of Three," which provides guidelines to ensure fragments have favorable properties like solubility and are good starting points for optimization.[4][7] 3-((Methylamino)methyl)pyrrolidin-3-ol is designed to be compliant with these principles.

PropertyValue (Calculated)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight ~144.2 g/mol < 300 DaLow complexity ensures a higher probability of binding efficiently to the target.[1]
cLogP < 1.0< 3Promotes aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 2 (OH, NH)≤ 3Provides key interaction points to anchor the fragment in the binding site.
Hydrogen Bond Acceptors 2 (O, N)≤ 3Offers additional opportunities for forming directed interactions with the protein target.
Rotatable Bonds 2LowA degree of rigidity helps to reduce the entropic penalty upon binding.
Fraction sp3 (Fsp3) 1.0HighThe fully saturated scaffold provides excellent 3D shape diversity, unlike flat aromatic fragments.[7]

Strategic Rationale: Why Employ This Fragment?

The selection of 3-((Methylamino)methyl)pyrrolidin-3-ol for a fragment library is a deliberate choice rooted in medicinal chemistry strategy.

  • Inherent 3D Character : The non-planar pyrrolidine ring effectively samples three-dimensional space, enabling it to fit into complex and deep binding pockets where flat fragments might fail.[7][8] This can unlock novel binding sites and lead to innovative chemical matter.

  • Defined Exit Vectors : The fragment possesses three primary points for chemical elaboration: the hydroxyl group, the secondary amine, and the C-H bonds of the pyrrolidine ring. Crucially, the hydroxyl and aminomethyl groups are presented on the same face of the ring, offering defined spatial vectors for the "fragment growing" phase of optimization.[10][11]

  • Rich Pharmacophoric Features : With both hydrogen bond donor and acceptor capabilities, the fragment has a high probability of forming specific, high-quality interactions with a protein target, which is the hallmark of an efficient binder.

  • Synthetic Tractability : Pyrrolidine chemistry is well-established, ensuring that once a hit is identified, the subsequent synthetic elaboration during the hit-to-lead phase is feasible and can be executed rapidly.[9][12]

Experimental Workflow: From Screening to Hit Validation

The initial step in an FBDD campaign is to screen the fragment library to identify binders. Because fragments bind with weak affinity (typically in the micromolar to millimolar range), sensitive biophysical techniques are required.[1][3] Below are detailed protocols for two gold-standard screening methods.

Workflow Visualization

FBDD_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation cluster_structural Structural Biology FragLib Fragment Library (incl. Pyrrolidinol) Screening Biophysical Screen (NMR or SPR) FragLib->Screening Hit_ID Primary Hits Identified Screening->Hit_ID OrthoScreen Orthogonal Screen (e.g., ITC, DSF) Hit_ID->OrthoScreen Affinity Affinity Determination (Kd value) OrthoScreen->Affinity Xtal X-ray Crystallography or Cryo-EM Affinity->Xtal Structure Protein-Fragment Complex Structure Xtal->Structure H2L Hit-to-Lead Optimization Structure->H2L Proceed to Hit-to-Lead

Caption: High-level workflow for a fragment screening campaign.

Protocol 1: NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak binding events in solution, closely mimicking physiological conditions.[13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening as they do not require expensive isotopic labeling of the target protein.[14][15]

Principle of STD NMR: This experiment relies on irradiating protons on the protein. This saturation is transferred via spin diffusion to the protons of a binding ligand. By subtracting a spectrum with irradiation from one without, only the signals from the binding ligand will remain, confirming an interaction.

Step-by-Step Methodology:

  • Protein Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Causality: A low protein concentration is used to ensure the protein remains soluble and monodisperse. D₂O is essential to minimize the solvent signal in the ¹H spectrum.[14]

    • Confirm protein integrity and folding via a 1D ¹H NMR spectrum. A well-dispersed spectrum is indicative of a properly folded protein.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 3-((methylamino)methyl)pyrrolidin-3-ol in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Acquire a simple 1D ¹H NMR spectrum of the fragment to serve as a quality control check and a reference.

  • Screening Sample Preparation:

    • Prepare the final NMR sample containing 10-50 µM of protein and 1 mM of the fragment. This typically involves adding a small aliquot of the fragment stock to the protein solution.

    • Causality: A high ligand-to-protein ratio (e.g., 100:1) is used to ensure that even a weak binding event can be detected robustly.[15]

  • NMR Data Acquisition:

    • Acquire a reference ¹H spectrum of the mixture.

    • Set up the STD experiment. Key parameters include on-resonance irradiation within the protein's aliphatic region (e.g., 0.5 ppm) and off-resonance irradiation where no signals are present (e.g., 40 ppm). A saturation time of ~2 seconds is a good starting point.

    • Causality: The on-resonance frequency selectively saturates the protein, while the off-resonance control ensures that any observed effects are not artifacts.

  • Data Analysis and Hit Confirmation:

    • Process the data and calculate the difference spectrum (off-resonance minus on-resonance).

    • The presence of signals in the difference spectrum corresponding to the fragment's protons confirms binding.

    • To validate the hit and estimate the dissociation constant (Kd), perform a titration experiment by acquiring STD spectra at varying fragment concentrations and analyzing the signal buildup.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a highly sensitive, label-free optical technique that measures molecular interactions in real time.[16][17] It provides not only affinity data (KD) but also kinetic information (kon and koff), which can be invaluable for hit optimization.[18]

Principle of SPR: A protein target is immobilized on a sensor chip. When a fragment is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index. This change is detected and plotted on a sensorgram (Response Units vs. Time).[16]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the target protein to a low density (e.g., 2000-4000 Response Units).

    • Causality: Low immobilization density is crucial to avoid mass transport limitation artifacts, which can distort kinetic measurements, especially for small fragments.[19]

    • Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to correct for bulk refractive index changes.[20]

  • Assay Development:

    • Prepare a series of fragment dilutions in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Causality: It is critical to precisely match the DMSO concentration in the fragment samples and the running buffer, as even small mismatches can cause significant bulk refractive index shifts that mask true binding signals.[19]

  • Screening and Data Acquisition:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the reference and active flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of low pH glycine) to remove any bound fragment before the next injection.

  • Data Analysis and Hit Confirmation:

    • Process the raw data by subtracting the reference flow cell signal from the active cell signal.

    • A confirmed hit is a fragment that shows a concentration-dependent binding response.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations (e.g., from 0.1x to 10x the expected KD). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD).[18]

Application Strategy: From Fragment Hit to Optimized Lead

Identifying a fragment hit is only the beginning. The subsequent hit-to-lead (H2L) phase aims to evolve the low-affinity fragment into a high-potency lead compound through iterative, structure-guided medicinal chemistry.[6]

Structural Enablement: The Blueprint for Design

The most critical step post-hit validation is to determine the high-resolution 3D structure of the fragment bound to its target, typically via X-ray crystallography.[21][22][23] This protein-fragment complex structure is the blueprint for rational drug design. It reveals:

  • The precise binding mode of the fragment.

  • The key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding.

  • Adjacent unoccupied pockets and the vectors on the fragment pointing towards them.

The "Fragment Growing" Strategy

For a single, validated hit like 3-((methylamino)methyl)pyrrolidin-3-ol, "fragment growing" is the most direct optimization strategy.[10][24][25] This involves adding chemical functionality to the fragment core to engage with nearby sub-pockets in the binding site, thereby increasing affinity and potency.

Caption: Key vectors for the "Fragment Growing" optimization strategy.

The Iterative DMTA Cycle

The hit-to-lead process is driven by the Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern medicinal chemistry.[6]

  • Design: Using the co-crystal structure, chemists design a small set of new molecules by modifying one of the fragment's vectors.

  • Make: Synthetic chemists synthesize these new analogues.

  • Test: The new compounds are tested for binding affinity (e.g., using SPR) and, increasingly, for functional activity.

  • Analyze: The results, ideally including a new co-crystal structure, are analyzed to understand the structure-activity relationship (SAR). This knowledge informs the next design cycle.

This iterative process continues, progressively improving the fragment's affinity, selectivity, and drug-like properties until a potent, optimized lead compound is achieved.

DMTA_Cycle Design DESIGN (Structure-Based) Make MAKE (Synthesis) Design->Make Test TEST (Affinity, Activity) Make->Test Analyze ANALYZE (SAR, New Structure) Test->Analyze Analyze->Design New Insights

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.

Conclusion

3-((Methylamino)methyl)pyrrolidin-3-ol is more than just another small molecule; it is a sophisticated tool for modern drug discovery. Its inherent three-dimensionality, well-defined exit vectors, and favorable physicochemical properties make it an ideal starting point for an FBDD campaign. By leveraging sensitive biophysical screening techniques like NMR and SPR, researchers can confidently identify its interactions with high-value therapeutic targets. The true power of this fragment is realized in the subsequent hit-to-lead phase, where its structure provides a clear and actionable roadmap for rational, iterative optimization. The principles and protocols outlined in this guide provide a robust framework for harnessing the potential of this fragment to accelerate the discovery of novel therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). Organic Process Research & Development. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

  • DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy. (2025). Organic Letters. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. (2011). CORE. [Link]

  • 3-(Methylamino)pyrrolidine. (2026). PubChem. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Fragment-to-Lead. (N.D.). Creative Biostructure. [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]

  • Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. (2025). bioRxiv. [Link]

  • Fragment screening by ligand observed nmr. (N.D.). Bruker. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? (2022). Frontiers in Molecular Biosciences. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). National Center for Biotechnology Information. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS One. [Link]

  • FBDD: Fragment-Based Drug Design. (N.D.). BioSolveIT. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. [Link]

  • Hit-to-Lead process. (N.D.). Oncodesign Services. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). OBN. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • SPR-based Fragment Screening: Advantages and Applications. (2025). ResearchGate. [Link]

  • Fragment screening by crystallography: an alternative to high throughput screening. (2024). Sygnature Discovery. [Link]

  • Protein NMR And Its Role In Drug Discovery. (2025). Sygnature Discovery. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (N.D.). SARomics Biostructures. [Link]

  • X-ray crystallography – Knowledge and References. (N.D.). Taylor & Francis. [Link]

  • X-ray Crystallography Fragment Screening. (N.D.). Selvita. [Link]

  • Crystallographic fragment screening. (2018). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Fragment-screening by X-ray crystallography of human vaccinia related kinase 1. (2020). DiVA portal. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Chiral 3-((Methylamino)methyl)pyrrolidin-3-ol Intermediates

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of chiral 3-((methylamino)methyl)pyrrolidin-3-ol and its derivatives. These compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of chiral 3-((methylamino)methyl)pyrrolidin-3-ol and its derivatives. These compounds are critical intermediates in the synthesis of numerous pharmaceutical agents, where their specific stereochemistry is paramount for biological activity and efficacy. This guide will explore established synthetic strategies, offering in-depth explanations of the underlying chemical principles and providing a robust, validated protocol for laboratory and potential scale-up applications.

Introduction: The Significance of Chiral Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, frequently appearing in a wide array of biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[2] The introduction of chirality, particularly at the C3 position, further enhances the structural diversity and potential for enantioselective recognition by biological systems.

The specific intermediate, 3-((methylamino)methyl)pyrrolidin-3-ol, incorporates several key pharmacophoric features: a tertiary alcohol, a basic methylamino group, and a chiral center on the pyrrolidine ring. These features make it a valuable building block for a variety of therapeutic agents, including but not limited to, inhibitors of kinases and other enzymes. The stereochemical integrity of this intermediate is of utmost importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Strategic Approaches to the Asymmetric Synthesis

The synthesis of chiral 3-substituted pyrrolidines has been an area of intense research, leading to a variety of elegant and efficient methodologies.[3][4][5] The strategies for constructing the desired 3-((methylamino)methyl)pyrrolidin-3-ol core can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-proline or L-hydroxyproline), to introduce the desired stereochemistry.[3]

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming reaction, starting from achiral or racemic precursors.[5]

This guide will focus on a practical and scalable approach that combines elements of both strategies, ensuring high enantiomeric purity and good overall yields.

Featured Synthetic Route: A Multi-step Approach to Enantiopure 3-((Methylamino)methyl)pyrrolidin-3-ol

The following section outlines a robust and well-documented synthetic pathway. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Visualizing the Workflow

Synthetic_Workflow Start Commercially Available N-Boc-pyrrolidin-3-one Step1 Step 1: Cyanide Addition (Strecker-type reaction) Start->Step1 TMSCN, Lewis Acid Step2 Step 2: Nitrile Reduction (e.g., with LAH or H2/Catalyst) Step1->Step2 LiAlH4 or Raney Ni/H2 Step3 Step 3: Boc Deprotection (Acidic Conditions) Step2->Step3 TFA or HCl in Dioxane Step4 Step 4: Reductive Amination (with Formaldehyde) Step3->Step4 HCHO, NaBH(OAc)3 End Final Product: Chiral 3-((Methylamino)methyl)pyrrolidin-3-ol Step4->End

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine

This protocol details the initial steps of creating the core aminomethylpyrrolidinol structure.

Materials:

  • N-Boc-pyrrolidin-3-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Lithium aluminum hydride (LAH), 1M solution in THF

  • Diethyl ether, anhydrous

  • Sodium sulfate, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous Rochelle's salt solution (sodium potassium tartrate)

Procedure:

  • Cyanohydrin Formation:

    • To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add ZnI₂ (0.1 eq).

    • Slowly add TMSCN (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is used in the next step without further purification.

  • Nitrile Reduction:

    • Caution: LAH is highly reactive. Handle with extreme care.

    • To a stirred solution of LAH in THF (3.0 eq) at 0 °C under a nitrogen atmosphere, add a solution of the crude cyanohydrin in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF and diethyl ether.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine.

Protocol 2: Synthesis of 3-((Methylamino)methyl)pyrrolidin-3-ol

This protocol describes the final steps to obtain the target compound.

Materials:

  • N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine

  • Trifluoroacetic acid (TFA) or HCl in dioxane (4M)

  • Dichloromethane (DCM)

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-3-amino-3-(hydroxymethyl)pyrrolidine (1.0 eq) in DCM.

    • Add TFA (5-10 eq) or an excess of 4M HCl in dioxane and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

  • Reductive Amination:

    • Dissolve the crude amine salt in methanol.

    • Add formaldehyde solution (1.1 eq) and stir for 30 minutes.

    • Add STAB (1.5 eq) portion-wise, monitoring for gas evolution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, 3-((methylamino)methyl)pyrrolidin-3-ol, can be purified by column chromatography or distillation under reduced pressure.

Data and Characterization

The following table summarizes expected outcomes and key characterization data for the synthesized intermediates and final product.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (¹H NMR)
N-Boc-3-cyano-3-hydroxypyrrolidine226.26>90 (crude)δ (CDCl₃): 3.5-3.8 (m, 4H, pyrrolidine CH₂), 2.0-2.2 (m, 2H, pyrrolidine CH₂), 1.47 (s, 9H, Boc)
N-Boc-3-aminomethyl-3-hydroxypyrrolidine230.3060-75δ (CDCl₃): 3.3-3.6 (m, 4H, pyrrolidine CH₂), 2.8 (s, 2H, CH₂NH₂), 1.8-2.0 (m, 2H, pyrrolidine CH₂), 1.46 (s, 9H, Boc)
3-((Methylamino)methyl)pyrrolidin-3-ol144.2170-85δ (CD₃OD): 3.0-3.3 (m, 4H, pyrrolidine CH₂), 2.6 (s, 2H, CH₂NHCH₃), 2.4 (s, 3H, NHCH₃), 1.7-1.9 (m, 2H, pyrrolidine CH₂)

Troubleshooting and Key Considerations

  • Incomplete Cyanohydrin Formation: Ensure anhydrous conditions and the use of a suitable Lewis acid catalyst. The reaction may require longer reaction times for less reactive ketones.

  • Low Yields in Nitrile Reduction: LAH is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere. Alternative reducing agents like Raney Nickel with hydrogen gas can be employed, though they may require high pressure.

  • Side Reactions in Reductive Amination: Over-alkylation can occur if an excess of formaldehyde is used. Careful control of stoichiometry is crucial. Using a milder reducing agent like STAB helps to minimize side reactions.

  • Purification Challenges: The final product is a polar and water-soluble amine. Extraction with DCM may need to be extensive. Purification by silica gel chromatography can be challenging due to streaking; using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve separation.

Conclusion

The synthesis of chiral 3-((methylamino)methyl)pyrrolidin-3-ol is a multi-step process that requires careful execution and control of reaction conditions. The protocol provided in this application note offers a reliable and scalable method for obtaining this valuable intermediate in high purity. By understanding the rationale behind each step, researchers can adapt and optimize the synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Available at: [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Available at: [Link]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines | Journal of the American Chemical Society. Available at: [Link]

  • US4910320A - Process for preparing 3-pyrrolidinol - Google Patents.
  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. Available at: [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF - ResearchGate. Available at: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

Sources

Method

Application Notes and Protocols for Handling and Storage of Hygroscopic Pyrrolidine Derivatives

Introduction: The Challenge of Hygroscopicity in Pyrrolidine Derivatives The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its unique structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Pyrrolidine Derivatives

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its unique structural and biological properties.[1] However, the inherent basicity and potential for hydrogen bonding in many pyrrolidine derivatives can lead to a significant challenge for researchers and drug development professionals: hygroscopicity. Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, can have profound and often detrimental effects on the physicochemical properties of these compounds.[2][3]

Moisture absorption can lead to a cascade of undesirable events, including:

  • Physical Changes: Caking, clumping, and changes in flowability, which can complicate handling and formulation processes.[3][4]

  • Chemical Degradation: Hydrolysis of labile functional groups, leading to a loss of potency and the formation of impurities.[5]

  • Inaccurate Weighing: The continuous uptake of water can make it difficult to obtain an accurate mass of the compound, leading to errors in concentration for subsequent experiments.[5]

  • Altered Solid-State Properties: Moisture can induce phase transitions, such as the conversion from an amorphous to a crystalline form, which can impact dissolution rates and bioavailability.[6]

This document provides a comprehensive guide to the best practices for handling and storing hygroscopic pyrrolidine derivatives, ensuring their stability, and preserving the integrity of your research and development efforts.

Understanding the Hygroscopic Nature of Your Pyrrolidine Derivative

The first and most critical step in developing appropriate handling and storage protocols is to understand the hygroscopic nature of the specific pyrrolidine derivative you are working with. This can be achieved through a combination of literature review and experimental analysis.

Key Analytical Techniques for Assessing Hygroscopicity

Several analytical techniques are invaluable for characterizing the moisture-related properties of pharmaceutical powders:

  • Dynamic Vapor Sorption (DVS): This is a powerful gravimetric technique that measures the extent and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature.[6][7] DVS analysis provides a moisture sorption isotherm, which is a graphical representation of the relationship between the equilibrium moisture content of the material and the surrounding RH.[8][9] This data is crucial for determining the critical relative humidity (RHc), the humidity level at which a material begins to rapidly absorb moisture.

  • Karl Fischer Titration (KFT): KFT is a highly specific and accurate method for determining the water content of a sample.[10][11] It is the gold standard for moisture analysis in the pharmaceutical industry and can be used to quantify even trace amounts of water.[12] There are two main types: volumetric and coulometric, with the latter being particularly suitable for samples with very low water content.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. While not specific to water (it measures the total loss of volatiles), it can be a useful screening tool to assess the presence of bound water or other volatile components.

  • Loss on Drying (LOD): This is a simpler gravimetric method where a sample is weighed, heated in an oven, and then re-weighed.[13] The weight loss is attributed to moisture, although, like TGA, it is not specific to water.[13]

Core Principles for Handling Hygroscopic Pyrrolidine Derivatives

The fundamental principle for handling hygroscopic compounds is to minimize their exposure to atmospheric moisture. This requires a combination of controlled environments, specialized equipment, and meticulous techniques.

Controlled Environments
  • Glove Boxes (Dry Boxes): For highly sensitive pyrrolidine derivatives, a glove box provides the most robust protection.[14] A glove box is a sealed enclosure that is continuously purged with a dry, inert gas, such as nitrogen or argon, to maintain a very low-humidity atmosphere.[1][15] Before introducing any materials into the glove box, they must be thoroughly dried.[16][17]

  • Low-Humidity Rooms/Environments: When a glove box is not available or practical, working in a room with controlled low humidity is the next best option. Dehumidifiers can be used to reduce the ambient RH.[15]

Essential Equipment and Consumables
  • Desiccators: Desiccators are sealed containers containing a desiccant (a drying agent) that are used for short-term storage and for allowing heated glassware to cool in a dry environment.[16]

  • Desiccants: Common desiccants used in pharmaceutical applications include silica gel, molecular sieves, and activated alumina.[18][19][20][21] The choice of desiccant depends on the required level of dryness and the compatibility with the pyrrolidine derivative.[21]

  • Properly Sealed Containers: Always use containers with tight-fitting lids. For highly sensitive compounds, consider containers with liners or seals that provide an additional barrier against moisture ingress.[22] Amber-colored containers should be used for light-sensitive compounds.[23]

  • Inert Gases: High-purity nitrogen or argon are essential for creating an inert atmosphere in glove boxes and for blanketing reactions and storage containers.[18]

Step-by-Step Handling Protocol in a Glove Box

Glovebox_Workflow

Introduction: The Challenge of Hygroscopicity in Pyrrolidine Derivatives

The pyrrolidine ring is a foundational structural motif in a multitude of natural products and synthetic pharmaceuticals, prized for its unique conformational and biological properties.[1] However, the inherent polarity and hydrogen bonding capabilities of many pyrrolidine derivatives introduce a significant challenge for researchers and drug development professionals: hygroscopicity. This tendency to absorb moisture from the atmosphere can trigger a cascade of detrimental effects, compromising the integrity and performance of these valuable compounds.[2][3]

Moisture uptake can lead to several undesirable consequences:

  • Physical Alterations: The absorption of water can cause caking, clumping, and changes in the flow properties of powders, which complicates handling, weighing, and formulation processes.[3][4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups, leading to a loss of the active pharmaceutical ingredient's (API) potency and the generation of impurities.[5]

  • Inaccurate Measurements: The continuous absorption of atmospheric moisture makes it exceedingly difficult to obtain an accurate weight of the compound, resulting in significant errors in solution concentrations and subsequent experimental results.[5]

  • Solid-State Instability: Moisture can act as a plasticizer, inducing physical transformations such as the conversion from a stable crystalline form to a less stable amorphous state, or vice versa, which can significantly impact dissolution rates and bioavailability.[6]

This document serves as an in-depth technical guide, providing robust protocols and field-proven insights for the proper handling and storage of hygroscopic pyrrolidine derivatives, thereby ensuring their stability and the reproducibility of your scientific endeavors.

Characterizing the Hygroscopic Profile of Your Pyrrolidine Derivative

A foundational principle of effective handling is to first understand the specific hygroscopic behavior of the pyrrolidine derivative . This is not a one-size-fits-all scenario; the degree of hygroscopicity can vary dramatically based on the specific substituents on the pyrrolidine ring and the compound's solid-state form.

Key Analytical Techniques for Hygroscopicity Assessment

A suite of analytical techniques is available to precisely characterize the interaction of your compound with water vapor:

  • Dynamic Vapor Sorption (DVS): DVS is the gold standard for assessing hygroscopicity. This gravimetric technique measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[6][7] The output, a moisture sorption isotherm, graphically illustrates the equilibrium moisture content at each RH level, allowing for the determination of the critical relative humidity (RHc) — the point at which the material begins to rapidly absorb significant amounts of water.[8][9]

  • Karl Fischer Titration (KFT): KFT is a highly specific and precise chemical method for quantifying the water content in a sample.[10][11] It is an essential tool for quality control in the pharmaceutical industry, capable of detecting water content from parts-per-million (ppm) to 100%.[12] Both volumetric and coulometric KFT methods are available, with the latter being ideal for samples with very low moisture content.[11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. While it is not specific to water (it detects the loss of all volatile components), it can provide valuable information about the presence of bound water and the thermal stability of the compound.

  • Loss on Drying (LOD): A simpler gravimetric method, LOD involves weighing a sample before and after heating in an oven to a constant weight.[13] The mass difference is attributed to moisture content, though, like TGA, it is not specific to water.[13]

Core Protocols for Handling Hygroscopic Pyrrolidine Derivatives

The central tenet for handling hygroscopic compounds is the rigorous exclusion of atmospheric moisture. This is achieved through a multi-faceted approach encompassing controlled environments, specialized equipment, and meticulous operational techniques.

Controlled Environments: The First Line of Defense
  • Glove Boxes (Dry Boxes): For highly moisture-sensitive pyrrolidine derivatives, a glove box is indispensable. This is a sealed enclosure that is continuously purged with a dry, inert gas (typically nitrogen or argon) to maintain an atmosphere with very low oxygen and moisture levels (often in the ppm range).[1][14][15] It is critical that all items, including glassware and spatulas, are thoroughly dried before being introduced into the glove box.[16][17]

  • Low-Humidity Environments: When a glove box is not feasible, operations should be conducted in an environment with controlled, low humidity. This can be achieved using industrial-grade dehumidifiers.[15]

Essential Equipment and Materials
  • Desiccators: These are sealable enclosures containing a desiccant, used for the short-term storage of hygroscopic compounds and for cooling oven-dried glassware in a moisture-free environment.[16]

  • Desiccants: The choice of desiccant is critical. Common options include silica gel, molecular sieves, and activated alumina.[18][19][20][21] Molecular sieves are particularly effective at maintaining a very low humidity environment.[21] The compatibility of the desiccant with the specific pyrrolidine derivative should be considered.

  • Hermetically Sealed Containers: Compounds should be stored in containers that provide a robust barrier against moisture. Glass vials with tight-fitting caps and PTFE liners are often suitable. For highly sensitive materials, consider flame-sealing under an inert atmosphere.[22] For light-sensitive derivatives, use amber-colored containers.[23]

  • Inert Gases: A reliable source of high-purity nitrogen or argon is crucial for operating glove boxes and for blanketing reactions and storage containers to displace air and moisture.[18]

Step-by-Step Protocol for Handling in a Glove Box

Glovebox_Workflow Diagram 1: Glovebox Workflow for Handling Hygroscopic Pyrrolidine Derivatives cluster_prep Preparation cluster_transfer Transfer into Glove Box cluster_handling Handling Inside Glove Box cluster_storage Storage & Removal Prep_Glassware 1. Dry Glassware (Oven/Flame-Dry) Transfer_Antechamber 4. Use Antechamber (Purge/Evacuate Cycles) Prep_Glassware->Transfer_Antechamber Prep_Reagents 2. Dry Reagents & Solvents Prep_Reagents->Transfer_Antechamber Prep_Tools 3. Prepare Tools & Consumables Prep_Tools->Transfer_Antechamber Weighing 5. Weigh Compound (Stable Balance Reading) Transfer_Antechamber->Weighing Dissolving 6. Prepare Solution (Use Dry Solvents) Weighing->Dissolving Reaction 7. Perform Reaction (Under Inert Atmosphere) Dissolving->Reaction Store_Inside 8. Seal & Store in Glove Box Reaction->Store_Inside Remove_Antechamber 9. Remove via Antechamber Store_Inside->Remove_Antechamber

Caption: Workflow for handling hygroscopic compounds in a glove box.

Storage Protocols for Long-Term Stability

The appropriate storage conditions are paramount for preserving the long-term stability of hygroscopic pyrrolidine derivatives.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the manufacturerLower temperatures slow down the rate of chemical degradation.
Relative Humidity As low as possible, ideally <40% RHMinimizes moisture absorption and subsequent degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and displacement of moisture.
Light Protected from light (Amber vials)Prevents photodegradation.
Packaging and Sealing

For long-term storage, the primary container should be placed inside a secondary container with a desiccant. The entire package can then be sealed in a moisture-barrier bag. This multi-layer approach provides robust protection against moisture ingress.

Testing and Quality Control

Regular testing of stored hygroscopic pyrrolidine derivatives is essential to ensure their continued integrity.

Protocol for Moisture Content Determination by Karl Fischer Titration
  • Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly assembled. The titration vessel should be sealed to prevent the ingress of atmospheric moisture.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and pre-titrate to a stable endpoint to remove any residual water in the solvent.

  • Sample Preparation and Introduction: In a controlled environment (ideally a glove box), accurately weigh a suitable amount of the hygroscopic pyrrolidine derivative. Quickly and carefully transfer the sample to the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The endpoint is detected electrometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound is clumpy or "wet" Improper storage or handling, leading to significant moisture absorption.Dry the compound under vacuum at a temperature that does not cause degradation. If in doubt, use a fresh, unopened container.
Inconsistent analytical results Inaccurate weighing due to moisture uptake; degradation of the compound.Prepare stock solutions fresh for each experiment. Re-evaluate handling and weighing procedures to minimize moisture exposure.
Difficulty achieving a stable balance reading The compound is actively absorbing moisture from the air during weighing.Weigh the compound in a glove box or a low-humidity environment. Work quickly and use a container with a small opening.

Case Study: Piracetam

Piracetam, a well-known nootropic agent and a pyrrolidinone derivative, has been the subject of stability studies. Forced degradation studies have shown that piracetam is susceptible to degradation under alkaline conditions, primarily through the hydrolysis of its amide bond.[23][24][25] While it is relatively stable under acidic, neutral, oxidative, and photolytic stress, its hygroscopic nature necessitates careful handling and storage to prevent moisture-induced degradation, especially in formulations where the pH may be a factor.[23][24] For long-term stability, Piracetam-d8, a deuterated analog, is recommended to be stored at 2-8°C, protected from light and moisture, and under an inert atmosphere.[23]

Conclusion

The successful use of hygroscopic pyrrolidine derivatives in research and drug development hinges on a thorough understanding of their moisture-sensitive nature and the implementation of stringent handling and storage protocols. By employing the analytical techniques, controlled environments, and meticulous procedures outlined in this guide, researchers can ensure the stability and integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Sorbead India. Retrieved from [Link]

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). AZoM. Retrieved from [Link]

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3). Particle Characterisation Laboratories. Retrieved from [Link]

  • DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid. Retrieved from [Link]

  • What Kinds of Desiccants Are Used in Pharma/Nutra? (2024, November 15). Colorcon. Retrieved from [Link]

  • Selecting the Right Type of Desiccant - An Overview. (2024, July 18). Medium. Retrieved from [Link]

  • Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. (2021, March 8). Cilicant. Retrieved from [Link]

  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. (n.d.). ACG World. Retrieved from [Link]

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26). LinkedIn. Retrieved from [Link]

  • A 1 a - Powder Moisture Accurate Standard Method. (2024, January 15). GEA. Retrieved from [Link]

  • Dynamic vapor sorption. (n.d.). Wikipedia. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Retrieved from [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE. Retrieved from [Link]

  • How to Handle Soaring Water Content in a Glove Box. (2025, January 5). Vacuum Degassing. Retrieved from [Link]

  • Tips from Sample to Result for Volumetric Karl Fischer Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method. (2012, July 26). Arabian Journal of Chemistry. Retrieved from [Link]

  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. (2026, January 16). MDPI. Retrieved from [Link]

  • Standard Operating Procedure: Glovebox Operation. (2016, November 8). MSU chemistry. Retrieved from [Link]

  • Glovebox rules. (n.d.). MMRC. Retrieved from [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. (n.d.). PMC. Retrieved from [Link]

  • GLOVEBOX STANDARD OPERATING PROCEDURES. (n.d.). Liu Laboratory. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 18). PMC. Retrieved from [Link]

  • Development and Optimization of Piracetam and Shatavarin IV-Loaded Nanoemulsion for Alzheimer's Disease Therapy: In Silico and Experimental Analysis. (n.d.). PMC. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 7). ResearchGate. Retrieved from [Link]

  • Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. (2017, June 24). PubMed. Retrieved from [Link]

  • Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. (2014, September 15). ARC Journals. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Thermodynamic analysis of moisture sorption isotherms. (n.d.). PubMed. Retrieved from [Link]

  • Handling and Storage of Synthetic Peptides. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]

  • Moisture Sorption Isotherms. (n.d.). ProUmid. Retrieved from [Link]

  • Application Note Fundamentals of Moisture Sorption Isotherms. (n.d.). METER Group. Retrieved from [Link]

  • Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds. (n.d.). SciSpace. Retrieved from [Link]

  • Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization of 3-((Methylamino)methyl)pyrrolidin-3-ol Precursors

Welcome to the technical support center for the synthesis of complex pyrrolidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex pyrrolidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges during the critical cyclization step to form 3-((methylamino)methyl)pyrrolidin-3-ol and its derivatives. The pyrrolidin-3-ol core is a privileged scaffold in numerous bioactive molecules, making its efficient synthesis paramount.[1] This document provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in mechanistic principles and supported by actionable protocols.

Core Synthesis Strategy: An Overview

The formation of the pyrrolidine ring in these precursors typically relies on an intramolecular nucleophilic substitution (SN2) reaction. The general strategy involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom bearing a suitable leaving group, separated by the correct number of atoms to favor a 5-membered ring closure (5-exo-tet cyclization).

The most common precursor is a 4-substituted-amino-butan-2-ol derivative, where the C4 position has a good leaving group (e.g., a halide or a sulfonate ester) and the nitrogen atom acts as the intramolecular nucleophile.

Caption: Figure 1. General intramolecular cyclization pathway.

Part 1: Pre-Reaction Setup & Frequently Asked Questions

This section addresses critical decisions and parameters to control before initiating the cyclization reaction. Proper planning at this stage can prevent many of the common issues detailed later.

Q1: My precursor contains both a primary and a secondary amine. Which one will cyclize, and do I need to use protecting groups?

A: In a molecule with both primary and secondary amines, the primary amine is generally more sterically accessible and can be a more potent nucleophile, often leading to it initiating the cyclization. However, the specific outcome depends on the conformational energetics of the transition state.

A robust strategy involves using an orthogonal protecting group strategy to ensure regioselectivity.[2] You can selectively protect the more reactive primary amine, forcing the desired secondary amine to be the cyclizing nucleophile.

  • Boc (tert-Butoxycarbonyl): Protects the primary amine. It is stable to the basic conditions often used for cyclization and can be removed later with acid (e.g., TFA or HCl).

  • Cbz (Carboxybenzyl): Another excellent choice, removable by hydrogenolysis, which is orthogonal to acid-labile groups like Boc.

Using protecting groups provides explicit control over the reaction, preventing mixtures of products and simplifying purification.

Q2: What are the most important factors when selecting a solvent and base for the cyclization?

A: The choice of solvent and base is critical as it directly influences the SN2 reaction rate and minimizes side reactions.

ParameterRecommended ChoiceRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)These solvents are excellent for SN2 reactions. They can solvate the counter-ion of the base but do not form a strong hydrogen-bonding shell around the amine nucleophile, leaving it more reactive.
Base Non-Nucleophilic, Strong Base (e.g., NaH, K₂CO₃, DBU)The base's role is to deprotonate the amine, increasing its nucleophilicity. It must be non-nucleophilic to avoid competing with the intramolecular reaction by attacking the electrophilic carbon. K₂CO₃ is a good starting choice for its low cost and moderate strength. For less reactive precursors, a stronger base like sodium hydride (NaH) may be necessary.[3]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and solve specific problems encountered during the cyclization experiment.

Troubleshooting_Flowchart Start Reaction Outcome? LowYield Low or No Yield? Start->LowYield No SideProducts Major Side Products? Start->SideProducts Yes CheckPurity Verify Precursor Purity & Leaving Group (LG) Reactivity (I > Br > Cl > OTs) LowYield->CheckPurity Purity/LG issue CheckConditions Increase Temperature or Use Stronger Base (e.g., NaH) LowYield->CheckConditions Conditions issue Polymerization Dimer/Polymer Formed? SideProducts->Polymerization Yes OtherRing Aziridine or Other Heterocycle Formed? SideProducts->OtherRing No Success High Yield of Desired Product CheckPurity->Success CheckConditions->Success HighDilution Implement High-Dilution Protocol (Syringe Pump) Polymerization->HighDilution CheckProtectingGroup Re-evaluate Protecting Group Strategy OtherRing->CheckProtectingGroup HighDilution->Success CheckProtectingGroup->Success

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-((Methylamino)methyl)pyrrolidin-3-ol

Executive Summary Resolving the enantiomers of 3-((Methylamino)methyl)pyrrolidin-3-ol presents a "perfect storm" of chromatographic challenges: High Polarity: The molecule contains a secondary amine, a secondary methyl-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving the enantiomers of 3-((Methylamino)methyl)pyrrolidin-3-ol presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The molecule contains a secondary amine, a secondary methyl-amine, and a tertiary alcohol, making it difficult to retain on traditional Normal Phase (NP) or solubilize in hexane.

  • Strong Basicity: The two amine centers will interact aggressively with residual silanols on silica-based columns, leading to severe peak tailing.

  • Lack of Chromophore: The absence of aromatic rings means UV detection is only possible at low wavelengths (<210 nm), where mobile phase noise is high.

This guide prioritizes Immobilized Polysaccharide and Macrocyclic Glycopeptide phases using Polar Organic Mode (POM) or Reverse Phase (RP) conditions to overcome these hurdles.

Part 1: Method Development & Column Selection
Q1: Which chiral columns are most likely to work for this diamine-alcohol?

Recommendation: Do not start with coated phases (like AD-H or OD-H) due to solubility limitations. Start with Immobilized Polysaccharide phases or Macrocyclic Glycopeptides .

Column ClassSpecific PhasesWhy?
Immobilized Polysaccharide CHIRALPAK® IA, IC, IG Robustness.[1][2] They allow "non-standard" solvents (like 100% MeOH or MeCN) required to solubilize this polar molecule. IG is particularly good for primary/secondary amines.
Macrocyclic Glycopeptide CHIROBIOTIC® T, V Excellent for amino-alcohols. They operate well in Polar Ionic Mode (MeOH + Acid/Base), which masks silanols effectively.
Coated Polysaccharide CHIRALPAK® AD-H Secondary option. Only use if the sample is soluble in Hexane/IPA. High risk of precipitation on-column if not careful.
Q2: I cannot see any peaks using UV at 254 nm. Is my column broken?

Diagnosis: The column is likely fine. Your molecule is "invisible" at 254 nm. Solution:

  • Low UV: Set detector to 205–210 nm . Warning: You cannot use UV-cutoff solvents like Ethyl Acetate or high concentrations of TEA (Triethylamine) which absorb in this region.

  • Alternative Detectors: Use CAD (Charged Aerosol Detection) , ELSD (Evaporative Light Scattering) , or MS (Mass Spec) . These are ideal for non-chromophoric amines.

  • Derivatization (If UV is mandatory): React the amine with CBZ-Cl , FMOC-Cl , or AQC pre-column to add a UV-active group. This also reduces polarity, making the separation easier.

Q3: What Mobile Phase (MP) should I use? Normal Phase is not retaining the compound.

Analysis: Hexane-based MPs are often too non-polar for this molecule, causing it to elute in the void volume or precipitate. Protocol: Switch to Polar Organic Mode (POM) .

  • Base Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH).

  • Additives (Critical): You must use a basic additive to suppress silanol interactions.

    • Standard: 0.1% Diethylamine (DEA).

    • Advanced: 0.1% Ethylenediamine (EDA). EDA is a stronger competitor for silanols and often fixes tailing for diamines where DEA fails.

Part 2: Troubleshooting Guide
Issue A: Severe Peak Tailing (Asymmetry > 2.0)

Cause: The basic pyrrolidine nitrogen is hydrogen-bonding with the silica support of the column. Fixes:

  • Increase Base Strength: Switch from TEA/DEA to 0.1% Ethylenediamine (EDA) or Butylamine .

  • High pH RP: If using an immobilized column (e.g., Chiralpak IG), run in Reverse Phase with 20mM Ammonium Bicarbonate (pH 9.0) . The high pH deprotonates the amine, neutralizing the interaction.

Issue B: Sample Precipitates in the Injector/Column

Cause: The sample is dissolved in MeOH but injected into a Hexane mobile phase. Fixes:

  • Solvent Matching: Dissolve sample in the mobile phase.

  • Switch Mode: If the sample is only soluble in MeOH, you must use Polar Organic Mode (100% MeOH/ACN) or Reverse Phase. Do not force Normal Phase.

Issue C: Baseline Noise is too high at 210 nm

Cause: Mobile phase additives (TEA, TFA) absorb UV at 210 nm. Fixes:

  • Switch Additive: Use Diethylamine (DEA) instead of TEA (DEA has lower UV cutoff).

  • Reduce Concentration: Drop additive to 0.05%.

  • Switch to Phosphate Buffer: If running RP, use Phosphate buffer (transparent at 210 nm) instead of Acetate/Formate.

Part 3: Visual Workflows
Workflow 1: Method Development Decision Tree

MethodDev Start Start: 3-((Methylamino)methyl)pyrrolidin-3-ol CheckUV Check Detection Capabilities Start->CheckUV UV_Only UV Only Available? CheckUV->UV_Only Derivatize Derivatize (FMOC/CBZ) to add Chromophore UV_Only->Derivatize Yes (254nm req) Direct Direct Analysis (CAD/ELSD/MS or UV 205nm) UV_Only->Direct No (Low UV/CAD ok) Screening Select Screening Mode Derivatize->Screening Direct->Screening POM Polar Organic Mode (POM) 100% ACN or MeOH + 0.1% DEA/EDA Screening->POM Preferred for Solubility RP Reverse Phase (RP) Water/ACN (pH 9.0) High pH Stable Column Screening->RP Alternative Columns Column Selection: 1. Chiralpak IG/IC (Immobilized) 2. Chirobiotic T (Glycopeptide) POM->Columns RP->Columns

Caption: Decision tree for selecting detection and mobile phase modes based on lab capabilities.

Workflow 2: Troubleshooting Peak Tailing

TailingFix Problem Problem: Severe Peak Tailing CheckAdd Check Additive Problem->CheckAdd WeakBase Using TEA or DEA? CheckAdd->WeakBase StrongBase Switch to 0.1% Ethylenediamine (EDA) or Butylamine WeakBase->StrongBase Yes CheckMode Check Mode WeakBase->CheckMode Already using Strong Base HighPH Switch to High pH RP (20mM NH4HCO3, pH 9.0) CheckMode->HighPH

Caption: Step-by-step logic to resolve peak tailing caused by amine-silanol interactions.

Part 4: Standardized Screening Protocol

Sample Preparation:

  • Concentration: 1.0 mg/mL

  • Diluent: 100% Methanol (or Mobile Phase)

  • Injection Volume: 5–10 µL

Screening Table:

ExperimentColumnMobile PhaseAdditive (Critical)Target
A (POM) Chiralpak IG / IC100% Acetonitrile0.1% DEA + 0.1% TFA*General Screening
B (POM) Chiralpak IG / IC100% Methanol0.1% EthylenediamineBest for Basic Amines
C (RP) Chiralpak IG40% ACN / 60% Buffer20mM NH4HCO3 (pH 9.0)High pH suppression
D (NP) Chiralpak AD-H80% Hexane / 20% IPA0.1% DEATraditional (Risk of insolubility)

*Note for Exp A: Using DEA + TFA together forms a salt in-situ, often improving shape for amphoteric molecules, though this molecule is strictly basic, so Exp B is prioritized.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Immobilized polysaccharide column usage and solvent compatibility).[1][3][4] [Link]

  • Phenomenex. Chiral Chromatography Guide: Method Development Strategies. (Polar Organic Mode and Reverse Phase strategies). [Link]

  • Chromatography Today. Troubleshooting Chiral Separations of Polar Compounds. (Insights on silanol interactions and additives). [Link]

Sources

Troubleshooting

Minimizing side reactions during the methylation of pyrrolidin-3-ol derivatives

Technical Support Center: Pyrrolidin-3-ol Derivatization Case ID: PYR-ME-003 | Status: Open | Priority: High Subject: . Welcome to the Technical Support Center Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidin-3-ol Derivatization Case ID: PYR-ME-003 | Status: Open | Priority: High

Subject: .

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Scope: This guide addresses the chemoselectivity and stereochemical challenges inherent in methylating pyrrolidin-3-ol (3-hydroxypyrrolidine). This substrate presents a classic "competing nucleophile" problem: a secondary amine (


) and a secondary alcohol (

).

Safety Warning: Methylating agents (Methyl Iodide, Dimethyl Sulfate) are potent alkylators and suspected carcinogens. Handle in a fume hood. Sodium Hydride releases flammable


 gas.

Module 1: Critical Decision Matrix

Before proceeding, identify your target. The strategy for N-methylation is diametrically opposed to O-methylation.

MethylationStrategy Start Target Identification Decision Which atom requires methylation? Start->Decision N_Target Target: N-Methylation (Amine) Decision->N_Target O_Target Target: O-Methylation (Alcohol) Decision->O_Target N_Method Method: Reductive Amination (Formaldehyde + STAB) N_Target->N_Method O_Method Method: Protection + Williamson (Boc-protection -> NaH/MeI) O_Target->O_Method N_Risk Risk: Quaternization (Over-alkylation) N_Method->N_Risk If using MeI directly O_Risk Risk: Elimination (Pyrroline formation) O_Method->O_Risk If Temp > 0°C

Figure 1: Strategic workflow for chemoselective methylation of pyrrolidin-3-ol.

Module 2: Selective N-Methylation

User Question: "I used Methyl Iodide (MeI) and base to N-methylate, but I see a mixture of starting material, product, and quaternary ammonium salt. How do I stop at the mono-methyl stage?"

The Technical Reality: Direct alkylation with alkyl halides follows


 kinetics. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction toward the quaternary ammonium salt (Betaine).

The Protocol (Gold Standard): Reductive Amination To ensure mono-methylation, avoid direct alkylation. Use Sodium Triacetoxyborohydride (STAB) .[1]

Step-by-Step Workflow:

  • Reagents: Formaldehyde (37% aq. or Paraformaldehyde), STAB (

    
    ), Acetic Acid (AcOH).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid Methanol with STAB (solvolysis risk).

  • Procedure:

    • Dissolve pyrrolidin-3-ol in DCE.

    • Add 1.1 eq of Formaldehyde. Stir for 15 min to form the iminium ion.

    • Add 1.5 eq of STAB. Note: If using the HCl salt of the amine, add 1.0 eq of

      
       to free base it.
      
    • Stir at Room Temperature (RT) for 2-4 hours.

  • Why this works: The hydride attacks the iminium intermediate, not the aldehyde. Once reduced to the N-methyl amine, no new iminium can form (no H on the nitrogen to eliminate), effectively stopping the reaction at the tertiary amine stage [1].

Data Comparison: Alkylating Agents

MethodReagentSelectivity (Mono vs. Bis)Risk Profile
Direct Alkylation

PoorHigh (Quaternization)
Eschweiler-Clarke

GoodMedium (High Temp required)
Reductive Amination

Excellent Low (Mild conditions)

Module 3: Selective O-Methylation

User Question: "I want to methylate the hydroxyl group. Can I just add NaH and MeI?"

The Technical Reality: No. The amine is more nucleophilic.[2][3] If you add MeI, the nitrogen will scavenge it first. You must mask the nitrogen.

The Protocol: Protection-Deprotection Sequence

  • Protection: Convert the amine to a carbamate (e.g., N-Boc).

    • Reaction: Pyrrolidin-3-ol +

      
       + 
      
      
      
      in DCM.
  • O-Methylation (Williamson Ether Synthesis):

    • Solvent: Dry DMF or THF (

      
      ).
      
    • Base: Sodium Hydride (NaH, 60% dispersion).[4]

    • Electrophile: Methyl Iodide (MeI).[2][5]

    • Critical Step: Add NaH to the N-Boc-pyrrolidin-3-ol at

      
      . Wait for 
      
      
      
      evolution to cease (alkoxide formation). Then add MeI dropwise.
  • Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.

Troubleshooting "Elimination": Users often report the formation of 3-pyrroline (double bond formation) during Step 2.

  • Cause: NaH is a strong base. High temperatures promote E2 elimination over

    
     substitution.
    
  • Fix: Keep the reaction between

    
     and RT. Do not heat. If elimination persists, switch to a milder base like Silver(I) Oxide (
    
    
    
    )
    [2].

Module 4: Stereochemical Integrity (Racemization)

User Question: "My starting material is (S)-pyrrolidin-3-ol. Will methylation racemize the C3 stereocenter?"

Mechanism Analysis:

  • N-Methylation: No risk. The reaction occurs at the nitrogen, remote from the C3 chiral center.

  • O-Methylation (Williamson): Low risk, provided no oxidation occurs. The C3-O bond is not broken; the H is merely removed.

  • Mitsunobu Reaction: If you use Mitsunobu conditions (

    
    ) to install the methyl group, you will cause Inversion of Configuration  (Walden inversion). Use this only if you intend to flip (S) to (R).
    

Stereochemistry Substrate (S)-Pyrrolidin-3-ol Williamson NaH / MeI (Retention) Substrate->Williamson Mitsunobu Mitsunobu / MeOH (Inversion) Substrate->Mitsunobu Prod_S (S)-3-Methoxy... Williamson->Prod_S Prod_R (R)-3-Methoxy... Mitsunobu->Prod_R

Figure 2: Stereochemical outcomes based on O-methylation methodology.

FAQ: Rapid Fire Troubleshooting

Q: I see a "Betaine" peak in my LCMS (M+15 mass shift from expected product). What is it? A: This is the quaternary ammonium salt (N,N-dimethyl-3-hydroxypyrrolidinium). You likely used MeI without controlling the stoichiometry or pH. Switch to Reductive Amination (Module 2).

Q: Can I use Dimethyl Sulfate (DMS) instead of MeI? A: Yes, but DMS is generally more toxic and harder to quench. MeI is preferred for small-scale medicinal chemistry. For O-methylation, MeI is more reactive in


 reactions.

Q: My yield is low for the N-methylation using Formaldehyde/Formic Acid (Eschweiler-Clarke). A: The Eschweiler-Clarke reaction generates


 and requires high temperatures (

). If your pyrrolidine derivative is thermally sensitive, it may degrade. Switch to the STAB method (Room Temp).

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Moulay, S. (2018). "O-Methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview." Current Organic Chemistry, 22(20).[7]

  • Hatley, R. J. D., et al. (2019). "Profile of a Highly Selective Quaternized Pyrrolidine Betaine... Synthesized by Stereoselective Methylation." Journal of Medicinal Chemistry, 62(16), 7543–7556.[8]

Sources

Optimization

Stability of 3-((Methylamino)methyl)pyrrolidin-3-ol under acidic and basic conditions

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-((Methylamino)methyl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-((Methylamino)methyl)pyrrolidin-3-ol. We will explore the stability of this molecule under various chemical environments, providing troubleshooting advice and answers to frequently asked questions based on fundamental chemical principles and field-proven insights.

Core Concepts: Understanding the Reactivity

The stability of 3-((Methylamino)methyl)pyrrolidin-3-ol is dictated by its three key functional groups: a tertiary alcohol , a secondary amine , and a tertiary amine (within the pyrrolidine ring). Their individual reactivity, particularly under acidic and basic conditions, determines the molecule's overall robustness in experimental settings.

Caption: Core functional groups of the target molecule.

Behavior Under Acidic Conditions: The Vulnerability of the Tertiary Alcohol

Under acidic conditions, the amine groups are protonated to form ammonium salts, a standard acid-base reaction.[1] While this passivates their nucleophilicity, the primary site of instability becomes the tertiary alcohol. Strong acids protonate the hydroxyl group, converting it into an excellent leaving group (H₂O).[2] This departure generates a stabilized tertiary carbocation at the C3 position of the pyrrolidine ring, which can then rapidly undergo one of two degradation pathways:

  • E1 Elimination (Dehydration): This is typically the major degradation pathway. A proton is lost from an adjacent carbon, leading to the formation of a double bond within the pyrrolidine ring. This results in a product with a molecular weight that is 18 Da less than the parent compound.[2][3]

  • Sₙ1 Substitution: If a nucleophilic counter-ion is present (e.g., Cl⁻ from HCl), it can attack the carbocation, leading to a substitution product.[4][5]

acid_degradation cluster_products Degradation Products start Parent Molecule (Pyrrolidin-3-ol derivative) protonation Protonation of -OH (+ H⁺) start->protonation Fast intermediate Intermediate with -OH₂⁺ (Good Leaving Group) protonation->intermediate carbocation Tertiary Carbocation (Rate-Limiting Step) intermediate->carbocation Slow (Sₙ1/E1) elimination Elimination Product (Alkene) (Dehydration, -H₂O) carbocation->elimination Major Pathway (-H⁺) substitution Substitution Product (+ Nucleophile, e.g., Cl⁻) carbocation->substitution Minor Pathway (+ Nu⁻) workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis start Prepare Stock Solution of Compound in Acetonitrile:Water acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidative Oxidation (3% H₂O₂) start->oxidative thermal Thermal Stress (Solvent only, 80°C) start->thermal quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxidative->quench thermal->quench analyze Analyze by LC-MS (at t=0, 2, 8, 24 hr) quench->analyze data Quantify Degradation & Identify Products analyze->data

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-((Methylamino)methyl)pyrrolidin-3-ol Salts

Welcome to the technical support center for the crystallization of 3-((methylamino)methyl)pyrrolidin-3-ol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-((methylamino)methyl)pyrrolidin-3-ol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights and actionable protocols.

I. Troubleshooting Guide: Overcoming Common Crystallization Hurdles

This section addresses specific issues you may encounter during the crystallization of 3-((methylamino)methyl)pyrrolidin-3-ol salts. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step troubleshooting protocol.

Issue 1: Oiling Out or Formation of a Gummy Precipitate

Causality: "Oiling out," or liquid-liquid phase separation, often occurs when the solute's concentration in the solution exceeds its solubility limit at a temperature above the melting point of the solid form you are trying to crystallize.[1] This is common with amine salts, which can have low melting points or form hydrates with depressed melting points. The high supersaturation, often achieved by rapid cooling or fast addition of an anti-solvent, drives the system into a metastable zone where phase separation into a solute-rich liquid is kinetically favored over the more ordered process of nucleation and crystal growth.[1]

Troubleshooting Protocol:

  • Reduce Supersaturation Rate: The primary goal is to slow down the process to allow for orderly crystal nucleation and growth.

    • Slower Cooling: Decrease the cooling rate of your solution. A gradual temperature reduction allows the system to remain in the metastable zone for a longer period, favoring crystallization over oiling out.

    • Controlled Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution at a controlled rate with vigorous stirring. This prevents localized high supersaturation.

  • Solvent System Optimization: The choice of solvent is critical.

    • Increase Solvent Polarity: If using a solvent/anti-solvent system, consider adjusting the initial solvent to one with a slightly higher polarity that can still be miscibilized with the anti-solvent. This can increase the initial solubility and provide a wider metastable zone width.

    • Solvent Screening: Conduct a systematic screening of different solvent systems. Protic solvents like isopropanol and ethanol are often good starting points for amine salts.[2]

  • Seeding: Introduce seed crystals of the desired polymorphic form at a temperature where the solution is just saturated. This bypasses the stochastic nature of primary nucleation and provides a template for crystal growth.

  • Temperature Adjustment: Maintain the crystallization temperature above the "oiling out" temperature but below the solubility curve. This may require careful temperature control.

Issue 2: Poor Crystal Yield

Causality: Low yield can be attributed to several factors, including high solubility of the salt in the mother liquor, incomplete precipitation, or losses during workup. The choice of solvent and final crystallization temperature play a significant role in determining the final yield.

Troubleshooting Protocol:

  • Solvent and Anti-solvent Selection:

    • The ideal solvent should have high solubility at elevated temperatures and low solubility at lower temperatures.[3]

    • If using an anti-solvent, select one in which your compound is sparingly soluble to drive the equilibrium towards precipitation.

  • Optimize Final Crystallization Temperature: Lowering the final cooling temperature will decrease the solubility of your salt in the mother liquor and increase the yield. However, be cautious of potential oiling out at very low temperatures.

  • Concentration Adjustment: Before cooling or adding an anti-solvent, ensure your solution is sufficiently concentrated. You can achieve this by distilling off some of the solvent.

  • pH Adjustment: For amine salts, the pH of the solution can significantly impact solubility.[4][5][6][7] Ensure the pH is optimized for the specific salt being crystallized to minimize its solubility in the final mixture.

Issue 3: Formation of Undesired Polymorphs

Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals.[8][9] The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors such as solvent, cooling rate, and impurities can influence which polymorph crystallizes.[8]

Troubleshooting Protocol:

  • Controlled Crystallization Conditions:

    • Solvent: Different solvents can favor the nucleation and growth of specific polymorphs. A systematic solvent screen is recommended.

    • Supersaturation: The level of supersaturation can dictate which polymorph nucleates. Lower supersaturation levels generally favor the formation of the thermodynamically more stable form.

  • Seeding: Seeding with the desired polymorph is the most effective way to control the crystalline form. This provides a template for the growth of the desired polymorph and can inhibit the nucleation of others.

  • Slurry Conversion: If a metastable polymorph is initially formed, it may be possible to convert it to the more stable form by agitating the slurry for an extended period. This allows for the dissolution of the metastable form and subsequent growth of the stable form.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered during the crystallization of 3-((methylamino)methyl)pyrrolidin-3-ol salts.

Q1: What are the best starting solvents for crystallizing 3-((methylamino)methyl)pyrrolidin-3-ol salts like the hydrochloride or succinate?

A1: For amine salts, polar protic solvents are generally a good starting point. Isopropanol and ethanol are frequently used due to their ability to dissolve the salt at higher temperatures and provide lower solubility upon cooling.[2] Methanol can also be used, but the higher solubility of many salts in methanol may lead to lower yields.[2] For anti-solvents, less polar solvents like toluene, methyl tert-butyl ether (MTBE), or heptane can be effective. A solvent screen is always recommended to find the optimal system for your specific salt and desired crystal attributes.

Q2: How does pH affect the crystallization of these amine salts?

A2: The pH of the crystallization medium is a critical parameter. For amine salts, the pH will influence the equilibrium between the free base and the protonated salt form. This, in turn, affects the overall solubility of the compound.[4][5][6][7] Generally, for the salt form to crystallize, the pH should be maintained in a range that favors the protonated state. It's advisable to determine the solubility profile of your salt as a function of pH to identify the optimal range for crystallization.

Q3: My compound is hygroscopic. How can I crystallize it effectively?

A3: Crystallizing hygroscopic compounds requires careful control of the atmospheric moisture.

  • Dry Solvents: Use anhydrous solvents to minimize water content.

  • Inert Atmosphere: Conduct the crystallization under an inert atmosphere, such as nitrogen or argon, to prevent moisture uptake.

  • Co-crystallization: An alternative approach is co-crystallization with a non-hygroscopic co-former. This can result in a new crystalline solid with improved physical properties, including reduced hygroscopicity.[10]

Q4: What is the best way to initiate crystallization if it doesn't start spontaneously?

A4: If crystallization does not occur upon cooling, you can try the following methods to induce nucleation:

  • Seeding: Add a small amount of the pure crystalline material (a seed crystal) to the supersaturated solution. This is the most reliable method.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites.[3]

  • Sonication: Brief sonication of the solution in an ultrasonic bath can sometimes induce nucleation.

  • Further Cooling: Cool the solution to a lower temperature in an ice bath or freezer, but be mindful of potential oiling out.

Q5: How can I improve the particle size and morphology of my crystals?

A5: Crystal size and shape are influenced by the rates of nucleation and growth.

  • Slow Crystallization: Slower cooling rates or slower addition of anti-solvent generally lead to fewer nucleation events and allow more time for crystal growth, resulting in larger crystals.[3]

  • Temperature Cycling: Subjecting the crystal slurry to controlled temperature cycles can lead to a narrower particle size distribution through a process called Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones.

  • Agitation: The type and rate of stirring can affect crystal morphology and agglomeration.

III. Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable reactor, dissolve the 3-((methylamino)methyl)pyrrolidin-3-ol salt in a minimal amount of the chosen hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Gradually cool the solution at a controlled rate. A typical rate is 10-20 °C per hour.

  • Seeding (Recommended): Once the solution reaches the saturation point (slight cloudiness may be observed), add a small quantity (0.1-1% w/w) of seed crystals.

  • Maturation: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and equilibration.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent or an appropriate anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol).

  • Anti-solvent Addition: While stirring, add the anti-solvent (e.g., heptane) dropwise at a controlled rate.

  • Seeding (Recommended): Add seed crystals when the solution becomes slightly turbid.

  • Maturation: Continue stirring the slurry for a period to ensure complete precipitation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.

IV. Data Presentation

Table 1: Common Solvents for Crystallization of Amine Salts

SolventPolarity IndexBoiling Point (°C)Comments
Isopropanol4.382.6Good for cooling crystallization; moderate solubility.
Ethanol5.278.4Generally higher solubility than isopropanol.
Methanol6.664.7High solubility may lead to lower yields.
Water9.0100.0Can be used, but hygroscopicity may be an issue.
Toluene2.4110.6Common as an anti-solvent.
Heptane0.098.4Common as an anti-solvent.
Methyl tert-butyl ether (MTBE)2.555.2Common as an anti-solvent.

V. Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_workup Workup Dissolution Dissolve Salt in Hot Solvent HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Controlled Cooling / Anti-solvent Addition HotFiltration->Cooling Seeding Seeding Cooling->Seeding Maturation Maturation / Slurry Aging Seeding->Maturation Isolation Isolation via Filtration Maturation->Isolation Washing Crystal Washing Isolation->Washing Drying Drying Washing->Drying FinalProduct FinalProduct Drying->FinalProduct Crystalline Product

Caption: General workflow for the crystallization process.

Troubleshooting_Crystallization cluster_oiling Oiling Out cluster_yield Poor Yield cluster_polymorph Polymorphism Start Crystallization Issue Encountered Oiling Oiling Out / Gummy Precipitate Start->Oiling PoorYield Poor Crystal Yield Start->PoorYield Polymorphism Undesired Polymorph Start->Polymorphism SlowCooling Slow Cooling Rate Oiling->SlowCooling ControlledAddition Controlled Anti-solvent Addition Oiling->ControlledAddition OptimizeSolvent Optimize Solvent System Oiling->OptimizeSolvent SeedCrystals Use Seed Crystals Oiling->SeedCrystals OptimizeSolventYield Optimize Solvent/ Anti-solvent PoorYield->OptimizeSolventYield LowerTemp Lower Final Temp. PoorYield->LowerTemp Concentrate Concentrate Solution PoorYield->Concentrate AdjustpH Adjust pH PoorYield->AdjustpH ControlConditions Control Crystallization Conditions Polymorphism->ControlConditions SeedPolymorph Seed with Desired Polymorph Polymorphism->SeedPolymorph SlurryConversion Slurry Conversion Polymorphism->SlurryConversion

Caption: Decision tree for troubleshooting common crystallization problems.

VI. References

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents. Retrieved February 13, 2024, from

  • SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved February 13, 2024, from [Link]

  • Kim, A., & Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838. [Link]

  • Højgaard, I., et al. (1998). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research, 26(4), 235-239.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Center for Biotechnology Information. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega, 7(3), 3045–3053. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). National Center for Biotechnology Information. [Link]

  • Influence of pH and Temperature on Struvite Purity and Recovery from Anaerobic Digestate. (2021). MDPI. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 13, 2024, from [Link]

  • Process development of a Bristol-Myers Squibb drug substance candidate involved the development of crystallization and particle engineering protocols to address polymorphism, oiling out, and particle size control issues. (2019). Organic Process Research & Development, 23(9), 2001-2008. [Link]

  • Polymorphism. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for 3-((Methylamino)methyl)pyrrolidin-3-ol

The following guide details the 1H NMR interpretation for 3-((Methylamino)methyl)pyrrolidin-3-ol , a specialized gem-disubstituted pyrrolidine scaffold often used in fragment-based drug discovery. This guide compares the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation for 3-((Methylamino)methyl)pyrrolidin-3-ol , a specialized gem-disubstituted pyrrolidine scaffold often used in fragment-based drug discovery.

This guide compares the Free Base form against its Dihydrochloride Salt and its N-Boc Precursor , providing a comparative analysis to assist in structural validation and purity assessment.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: Structural Assignment, Purity Verification, and Salt Form Comparison

Executive Summary & Structural Logic

The molecule 3-((Methylamino)methyl)pyrrolidin-3-ol presents a unique NMR challenge due to its quaternary C3 center , which breaks the typical pyrrolidine coupling network. Unlike simple 3-hydroxypyrrolidines, this molecule lacks a proton at the C3 position, simplifying the spectrum in the 4.0–4.5 ppm region but creating complex diastereotopic patterns in the adjacent methylene groups (C2 and C4).

Key Structural Features for NMR
  • Quaternary C3: The central carbon bears both a hydroxyl group and the (methylamino)methyl side chain. Diagnostic Consequence: No signal at ~4.4 ppm (typical for CH-OH).

  • Chirality: The C3 center is chiral. Even if synthesized as a racemate, the protons on C2, C4, and the exocyclic CH₂ are diastereotopic , often appearing as AB systems or complex multiplets rather than simple triplets/doublets.

  • Exchangeable Protons: Contains three exchangeable sites (Ring NH, Chain NH, OH), making solvent choice (CDCl₃ vs. D₂O) critical for spectral appearance.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule with its most common "alternatives" encountered during synthesis: the N-Boc Precursor (synthetic intermediate) and the Dihydrochloride Salt (final formulation).

Table 1: Diagnostic Chemical Shift Comparison (1H NMR)
FeatureTarget (Free Base) Alternative 1: HCl Salt Alternative 2: N-Boc Precursor
Solvent CDCl₃D₂OCDCl₃
N-Me Signal 2.40 – 2.45 ppm (Singlet)2.75 – 2.85 ppm (Singlet)2.45 ppm (Singlet)
Boc Group AbsentAbsent1.45 ppm (Strong Singlet)
Exocyclic CH₂ 2.65 – 2.75 ppm (Singlet/AB)3.30 – 3.45 ppm (Singlet)2.70 – 3.20 ppm (Rotamers)
Ring C2-H 2.80 – 3.10 ppm (Multiplet)3.40 – 3.60 ppm (Multiplet)3.20 – 3.60 ppm (Complex)
Ring C4-H 1.70 – 1.90 ppm (Multiplet)2.00 – 2.30 ppm (Multiplet)1.80 – 2.00 ppm (Multiplet)
Resolution High (Sharp lines)Medium (HDO overlap risk)Low (Rotameric broadening)

Critical Insight: The disappearance of the intense Boc singlet at 1.45 ppm is the primary metric for reaction completion. However, the downfield shift of the N-Me group (from ~2.4 to ~2.8 ppm) is the definitive confirmation of salt formation.

Detailed Assignment & Interpretation

A. The Free Base (in CDCl₃)
  • N-Methyl (Zone A): Appears as a sharp singlet at 2.42 ppm . If the sample is extremely dry, you may see splitting (doublet) due to coupling with the adjacent NH, but this is rare in routine CDCl₃.

  • Exocyclic Methylene (Zone B): The CH₂ attached to the amine (C3-CH₂-NHMe) appears near 2.70 ppm . Due to the adjacent chiral center, these protons are diastereotopic and may resolve into a tight AB quartet (J ~12 Hz) rather than a singlet.

  • Ring Protons (Zone C):

    • C2-H (α to Ring N): These are most deshielded ring protons, appearing as multiplets at 2.8 – 3.1 ppm .

    • C5-H (α to Ring N): Similar range to C2, often overlapping at 2.9 – 3.1 ppm .

    • C4-H (β to Ring N): Distinctive upfield multiplet at 1.7 – 1.9 ppm . This is the "cleanest" region to integrate for stoichiometry checks.

B. The Dihydrochloride Salt (in D₂O)
  • Global Deshielding: Protonation of both the ring nitrogen and the chain nitrogen creates a strong electron-withdrawing effect. All signals shift downfield by 0.4 – 0.6 ppm .

  • Loss of Coupling: In D₂O, all NH and OH protons exchange rapidly with deuterium and disappear. This collapses any H-N-C-H couplings, simplifying the N-Me signal to a pure singlet.

  • HDO Interference: The residual HDO peak in D₂O typically appears near 4.79 ppm , which is safely away from the aliphatic signals of this molecule.

Visualized Workflows

Diagram 1: Structural Assignment Map

This diagram correlates the chemical structure with the NMR "Zones" described above.

NMR_Assignment Substrate 3-((Methylamino)methyl) pyrrolidin-3-ol N_Me N-Methyl (Zone A) 2.42 ppm Substrate->N_Me Exo_CH2 Exocyclic CH2 (Zone B) 2.70 ppm Substrate->Exo_CH2 Ring_C2 Ring C2-H (Zone C) 2.8-3.1 ppm Substrate->Ring_C2 Ring_C4 Ring C4-H (Zone C) 1.7-1.9 ppm Substrate->Ring_C4 N_Me->Exo_CH2 NOE Correlation

Caption: Diagnostic NMR zones for the free base form. Note the NOE correlation between N-Me and Exocyclic CH2, useful for confirming regiochemistry.

Diagram 2: Salt Formation & Validation Workflow

A decision tree for validating the conversion from Free Base to Salt.

Salt_Validation Start Crude Product (Post-Acidification) Solvent Dissolve in D2O (Avoid DMSO-d6) Start->Solvent Check_NMe Check N-Me Shift Solvent->Check_NMe Result_Base Shift ~2.4 ppm (Free Base Persists) Check_NMe->Result_Base Upfield Result_Salt Shift ~2.8 ppm (Salt Formed) Check_NMe->Result_Salt Downfield Action_Reprocess Add more HCl Lyophilize Result_Base->Action_Reprocess Action_Final QC Pass Integrate C4-H Result_Salt->Action_Final

Caption: Step-by-step logic for validating the dihydrochloride salt formation using 1H NMR chemical shifts.

Experimental Protocol: Sample Preparation

To ensure reproducible data comparable to the values above, follow this strict protocol.

Method A: Free Base Analysis (CDCl₃)

Best for: Checking purity, identifying organic impurities, and checking for residual solvents.

  • Dryness: Ensure the sample is rigorously dried (high vacuum, <1 mbar) to remove water. Water in CDCl₃ causes peak broadening and shifting of the OH/NH signals.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (indicating inorganic salts), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Run a standard proton sequence (e.g., zg30) with a relaxation delay (D1) of at least 2.0 seconds to allow accurate integration of the methyl singlets.

Method B: Salt Analysis (D₂O)

Best for: Stoichiometry determination (counter-ion check) and solubility confirmation.

  • Solvent: Use D₂O (99.9% D) . Do not use DMSO-d6 for salts if avoiding hygroscopic water peaks is a priority.

  • Reference: Use an internal standard like TSP (trimethylsilylpropanoic acid) or Maleic Acid if precise quantification is needed, as TMS is insoluble in D₂O.

  • pH Check: If the shifts are intermediate (e.g., N-Me at 2.6 ppm), the pH may be near the pKa. Add a drop of DCl to force the fully protonated state for consistent reporting.

References

  • NIST Chemistry WebBook. 1-Methyl-3-pyrrolidinol Mass Spectrum and Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Nair, V., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. National Institutes of Health (NIH). Available at: [Link]

  • European Patent Office. Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1).[2] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-((Methylamino)methyl)pyrrolidin-3-ol using LC-MS

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of 3-((Methylamino)methyl)pyrrolidin-3-ol. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of 3-((Methylamino)methyl)pyrrolidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying scientific principles and rationale, ensuring robust and reliable analytical outcomes. We will explore two primary methodologies, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC), providing detailed experimental designs and performance comparisons grounded in established regulatory frameworks.

The Analytical Challenge: Understanding 3-((Methylamino)methyl)pyrrolidin-3-ol

3-((Methylamino)methyl)pyrrolidin-3-ol is a small molecule characterized by high polarity, stemming from its hydroxyl group and two amine functionalities. Its structure presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC). Key physicochemical properties, such as a low octanol-water partition coefficient (LogP) and multiple basic sites (pKa), lead to poor retention on non-polar stationary phases like C18.[1][2] Effective purity analysis, therefore, requires specialized chromatographic techniques to achieve adequate retention and separation from potential impurities.

Potential Impurities: The purity profile of a pharmaceutical intermediate is intrinsically linked to its synthetic pathway. Impurities can arise from various sources, including:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Resulting from side reactions, such as oxidation, rearrangement, or regioisomers. For instance, synthetic routes for similar pyrrolidine structures often involve multi-step reactions where incomplete cyclization or alternative functionalization can occur.[3][4][5]

  • Degradants: Formed during storage or under stress conditions.

A robust analytical method must be able to resolve the active pharmaceutical ingredient (API) from all these potential contaminants.

Comparative Analysis of LC-MS Strategies

The selection of a chromatographic method is the most critical decision in developing a purity assay for this compound. The high polarity of 3-((Methylamino)methyl)pyrrolidin-3-ol necessitates moving beyond standard RPLC. We will compare two powerful alternatives: HILIC and IP-RPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for highly polar and ionic compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar, water-miscible organic solvent, like acetonitrile.[2][8]

  • Mechanism of Separation: Retention in HILIC is primarily driven by the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[2] As the percentage of the aqueous (strong) solvent increases in the gradient, polar analytes elute. This mechanism provides excellent retention for compounds that are unretained in RPLC.

  • Advantages for this Application:

    • Superior Retention: Directly addresses the primary challenge of retaining the polar target molecule.

    • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source (e.g., Electrospray Ionization - ESI), often leading to enhanced sensitivity.[7][9]

    • Orthogonal Selectivity: Provides a different separation mechanism compared to RPLC, which is valuable for resolving structurally similar impurities.

Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is an alternative that adapts traditional reversed-phase columns for the analysis of charged analytes.[10][11]

  • Mechanism of Separation: An ion-pairing reagent, typically a long-chain alkyl acid or amine with an opposite charge to the analyte, is added to the mobile phase.[11] This reagent forms a neutral, hydrophobic complex with the charged analyte, which can then be retained and separated on a non-polar RPLC column.[10][12] For our cationic amine, an anionic pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is suitable.

  • Advantages for this Application:

    • Utilizes Common Columns: Allows the use of widely available and robust C18 columns.

    • Tunable Selectivity: The choice and concentration of the ion-pairing reagent can be adjusted to optimize separation.[10]

  • Limitations:

    • MS Suppression: Many traditional ion-pairing reagents are non-volatile and can cause significant ion suppression in the MS source, reducing sensitivity.[13] Volatile agents like TFA are often used but may still affect performance.

    • System Contamination: Ion-pairing reagents can irreversibly adsorb to the column and LC system, requiring dedicated columns and extensive flushing procedures.[9]

Method Validation: A Framework for Trustworthiness

To ensure the method is fit for its intended purpose—quantifying the purity of 3-((Methylamino)methyl)pyrrolidin-3-ol—it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15] A validated method provides confidence in the accuracy and reliability of the results.

The following core parameters must be assessed:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] This is typically demonstrated by separating the main peak from all known impurities and by analyzing placebo or blank samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][15]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking the sample matrix with known quantities of the analyte (recovery studies).[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[16]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the two compared methods. The choice between them depends on the specific goals of the analysis—HILIC is generally preferred for its superior sensitivity and direct compatibility with MS, while IP-RPLC can be a viable alternative if HILIC columns are unavailable.

Overall Purity Validation Workflow

The diagram below illustrates the comprehensive workflow for validating the purity of a new batch of 3-((Methylamino)methyl)pyrrolidin-3-ol.

G cluster_prep Phase 1: Preparation & Method Selection cluster_dev Phase 2: Method Development & Validation cluster_analysis Phase 3: Routine Analysis & Reporting Sample Receive Sample Batch Char Characterize Analyte (Polar, Basic) Sample->Char Method_Select Select Primary Method (HILIC vs. IP-RPLC) Char->Method_Select Sample_Prep Prepare Standard & Sample Solutions (e.g., in Acetonitrile/Water) Method_Select->Sample_Prep Develop Develop LC-MS Conditions (Gradient, Source Parameters) Sample_Prep->Develop Validate Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) Develop->Validate System_Suitability Define System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) Validate->System_Suitability Run_SST Perform SST Run System_Suitability->Run_SST Check_SST SST Passed? Run_SST->Check_SST Analyze_Sample Analyze Batch Samples Check_SST->Analyze_Sample Yes Fail Troubleshoot & Re-run Check_SST->Fail No Integrate Integrate Peaks & Quantify Impurities Analyze_Sample->Integrate Report Generate Certificate of Analysis (CoA) Integrate->Report Fail->Run_SST

Caption: High-level workflow for LC-MS purity validation.

Protocol 1: HILIC-MS Method

This method is recommended for its high sensitivity and robust performance for polar analytes.

A. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-((Methylamino)methyl)pyrrolidin-3-ol reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water diluent.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the diluent.

  • Sample Preparation (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

B. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    6.0 50
    6.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6530 Q-TOF or equivalent.

  • Ionization Mode: ESI Positive.

  • Scan Range: 50-500 m/z.

  • Key Source Parameters: Gas Temp: 325 °C, Gas Flow: 8 L/min, Nebulizer: 35 psig, VCap: 3500 V.

C. Rationale for Choices:

  • BEH Amide Column: Provides excellent retention and peak shape for polar amines and is highly robust.[6][8]

  • Ammonium Formate Buffer: A volatile buffer ideal for MS applications, it helps maintain consistent ionization and improves peak shape.[9]

  • High Acetonitrile Start: Essential for retaining the polar analyte in HILIC mode.[2]

Protocol 2: Ion-Pairing RPLC-MS Method

This method is an alternative if HILIC is not feasible.

A. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 95:5 (v/v) water/acetonitrile diluent.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the diluent.

  • Sample Preparation (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard.

B. LC-MS Conditions:

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 50
    6.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: ESI Positive.

  • Scan Range: 50-500 m/z.

  • Key Source Parameters: Capillary: 3.0 kV, Cone: 30 V, Desolvation Temp: 400 °C, Desolvation Gas Flow: 800 L/Hr.

C. Rationale for Choices:

  • C18 Column: The standard for reversed-phase chromatography.

  • Trifluoroacetic Acid (TFA): A common volatile ion-pairing agent that pairs with the cationic amines on the analyte, enabling retention on the C18 phase.[11] It is important to note that TFA is known to cause some ion suppression in ESI-MS.[13]

Performance Data Comparison

The following table summarizes the expected performance characteristics of the two methods for the main component and two hypothetical impurities: a less polar starting material (Impurity A) and a more polar regioisomer (Impurity B).

Performance MetricHILIC-MS MethodIP-RPLC-MS MethodJustification
Retention Time (Analyte) ~3.5 min~4.2 minHILIC provides strong retention, but IP-RPLC can also be tuned for good retention.
Resolution (Analyte/Impurity B) > 2.5> 1.8HILIC often provides superior selectivity for polar isomers.
Peak Shape (Tailing Factor) < 1.2< 1.5HILIC can yield highly symmetric peaks; basic amines can tail on C18 columns even with ion-pairing.
LOQ (Analyte) ~1 ng/mL~5 ng/mLThe high organic mobile phase in HILIC and the absence of suppressing agents like TFA typically leads to better sensitivity.[7][13]
Method Robustness GoodModerateHILIC retention can be sensitive to mobile phase water content. IP-RPLC can be affected by reagent concentration and column history.
System Cleanliness ExcellentPoorHILIC uses standard volatile buffers. IP-RPLC with TFA requires extensive flushing to prevent system contamination.[9]

Logical Comparison of Methodologies

The choice of method involves a trade-off between sensitivity, selectivity, and operational convenience.

G cluster_hilic Path 1: HILIC-MS cluster_rplc Path 2: IP-RPLC-MS Start Goal: Purity Analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol Decision Decision Criteria Start->Decision HILIC_Choice Choose HILIC (e.g., BEH Amide) HILIC_Pros Pros: + High Sensitivity + Excellent Peak Shape + MS-Friendly Mobile Phase + Orthogonal Selectivity HILIC_Choice->HILIC_Pros HILIC_Cons Cons: - Sensitive to water content - Requires column equilibration HILIC_Choice->HILIC_Cons Rec_HILIC Recommendation: HILIC for trace-level impurity quantification and method development. HILIC_Choice->Rec_HILIC RPLC_Choice Choose IP-RPLC (e.g., C18 with TFA) RPLC_Pros Pros: + Uses common C18 columns + Robust column chemistry RPLC_Choice->RPLC_Pros RPLC_Cons Cons: - Potential MS ion suppression - System contamination risk - Can have peak tailing for amines RPLC_Choice->RPLC_Cons Rec_RPLC Recommendation: IP-RPLC for routine QC if HILIC is unavailable and sensitivity is sufficient. RPLC_Choice->Rec_RPLC Decision->HILIC_Choice Need Highest Sensitivity? Decision->RPLC_Choice Using Existing RPLC Systems?

Caption: Decision logic for selecting the optimal LC-MS method.

Conclusion and Recommendations

Validating the purity of 3-((Methylamino)methyl)pyrrolidin-3-ol requires a carefully selected and robustly validated LC-MS method. While both HILIC and IP-RPLC can be successfully employed, they offer distinct advantages and disadvantages.

Primary Recommendation: For the development of a definitive, high-performance purity method, HILIC-MS is the superior choice . Its inherent suitability for polar compounds results in better retention, superior peak shape, and significantly higher sensitivity due to the MS-friendly mobile phases.[2][7][8] This makes it the ideal technique for detecting and quantifying trace-level impurities, which is critical in pharmaceutical development.

Ultimately, the choice of method must be guided by the specific analytical requirements, available instrumentation, and a thorough validation process that conforms to ICH guidelines to ensure data integrity and product quality.[14][15]

References

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • PubChem. (n.d.). 3-(Methylamino)pyrrolidine. National Center for Biotechnology Information. [Link]

  • Kovac, A., et al. (2023). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. International Journal of Molecular Sciences. [Link]

  • MDPI. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Restek. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LCMS. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Reversed Phase LC-MS Analysis of Poly(A) Tail Heterogeneity Using the BioAccord LC-MS System. [Link]

  • IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

Sources

Validation

A Comparative Analysis of 3-((Methylamino)methyl)pyrrolidin-3-ol as a Ligand Scaffold

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a potential therapeutic agent. Among the privileged structures frequently employed, the pyrrolidine ring, a five-membered saturated heterocycle, has consistently demonstrated its value as a versatile and effective scaffold.[1] Its non-planar, three-dimensional nature allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1]

This guide provides a comparative analysis of the 3-((Methylamino)methyl)pyrrolidin-3-ol scaffold, a specific substitution pattern that introduces key functionalities for molecular recognition. We will delve into its performance as a ligand, particularly in the context of G-protein coupled receptors (GPCRs), and draw comparisons with alternative heterocyclic systems, namely the piperidine and azepane scaffolds. The objective is to provide researchers, scientists, and drug development professionals with a data-driven understanding of the structural and functional nuances of this important chemical motif.

The 3-((Methylamino)methyl)pyrrolidin-3-ol scaffold incorporates a tertiary alcohol and a methylaminomethyl side chain at the C3 position. This arrangement presents a chiral center and a combination of hydrogen bond donors and acceptors, which can be pivotal for establishing specific interactions within a receptor's binding pocket. The pyrrolidine nitrogen can also serve as a key interaction point, often protonated at physiological pH to form a salt bridge with acidic residues in the target protein.

Comparative Analysis: Pyrrolidine vs. Piperidine and Azepane Scaffolds

The choice between a five-membered (pyrrolidine), six-membered (piperidine), or seven-membered (azepane) saturated heterocyclic scaffold can significantly impact a ligand's conformational flexibility, basicity, and overall spatial arrangement of its substituents. These differences, in turn, influence binding affinity, selectivity, and functional activity.

Structural and Conformational Considerations

The pyrrolidine ring is known for its "pseudorotation," a continuous puckering of the ring that allows it to adopt a range of low-energy conformations.[1] This inherent flexibility can be advantageous, enabling the ligand to adapt its shape to the specific topology of a binding site. In contrast, the piperidine ring predominantly adopts a more rigid chair conformation. While this rigidity can be beneficial in pre-organizing the substituents for optimal binding, it may also introduce conformational constraints that hinder interaction with certain targets. The seven-membered azepane ring possesses even greater conformational flexibility than pyrrolidine, which can be a double-edged sword: it offers more possibilities for binding but can also lead to a greater entropic penalty upon binding.

dot

Caption: Relationship between scaffold properties and pharmacological implications.

Performance at Muscarinic Acetylcholine Receptors: A Quantitative Comparison

The following table summarizes the binding affinities (Ki values) of various pyrrolidine, piperidine, and azepane-based ligands for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Ligand ScaffoldCompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)Reference
Pyrrolidine N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]acetamide-45005000-[4]
(R)-Enantiomer of a conformationally restricted analog----[5]
1-Methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivativeAntagonistPartial AgonistFull AgonistAntagonist
Piperidine Conformationally restricted analogAntagonistAntagonistAntagonistAntagonist[5]
4-DAMP1.3100.85.0[6]
Azepine Conformationally restricted analogAntagonistAntagonistAntagonistAntagonist[5]
BIBN 99Very Low--Low[7]

Analysis of the Data:

The data, though not a direct head-to-head comparison of identically substituted scaffolds, reveals several important trends:

  • Pyrrolidine's Functional Diversity: The pyrrolidine-based ligands exhibit a range of functional activities, from agonism to antagonism, highlighting the scaffold's ability to be fine-tuned to achieve a desired pharmacological effect. The N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]acetamide, for instance, acts as a muscarinic agonist.[4]

  • Piperidine's Antagonistic Profile: The piperidine analogs in this dataset predominantly act as antagonists.[5][6] This could be attributed to the more rigid nature of the piperidine ring, which may favor a conformation that blocks the receptor's active state.

  • Conformational Restriction and Efficacy: The conformationally restricted piperidine and azepine analogues of a known pyrrolidine-based partial agonist were found to be antagonists, suggesting that increased rigidity can abolish efficacy while preserving affinity.[5]

  • Subtype Selectivity: The data also hints at the potential for achieving subtype selectivity with these scaffolds. For example, BIBN 99, an azepine derivative, shows selectivity for the M2 receptor over other subtypes.[7]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a substituted 3-pyrrolidinol and for a GPCR binding assay.

Synthesis of Substituted N-Benzyl-3-pyrrolidinols

This protocol is adapted from an efficient synthesis of N-benzyl-3-hydroxypyrrolidines via the cyclodehydration of 4-amino-1,2-butanediols.

dot

G Start 4-Amino-1,2-butanediol Step1 Dissolve in CH2Cl2 (0.2 M) Start->Step1 Step2 Add SOCl2 (1.2 equiv.) at room temperature Step1->Step2 Step3 Stir for 1 hour under N2 Step2->Step3 Step4 Quench with NaOH (0.1 M) Step3->Step4 Step5 Extract with CH2Cl2 Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Substituted N-Benzyl-3-pyrrolidinol Step6->End

Caption: Workflow for the synthesis of substituted N-benzyl-3-pyrrolidinols.

Materials:

  • 4-amino-1,2-butanediol derivative

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the 4-amino-1,2-butanediol (1.0 equivalent) in dichloromethane to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Place the flask under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a 0.1 M aqueous solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired substituted N-benzyl-3-pyrrolidinol.

GPCR Radioligand Binding Assay (Competition)

This protocol describes a standard method for determining the binding affinity of a test compound for a GPCR by measuring its ability to compete with a radiolabeled ligand.

dot

G Start Prepare cell membranes expressing the target GPCR Step1 Incubate membranes with radioligand and varying concentrations of test compound Start->Step1 Step2 Separate bound from free radioligand (e.g., filtration) Step1->Step2 Step3 Quantify radioactivity of bound ligand Step2->Step3 Step4 Plot data and determine IC50 and Ki values Step3->Step4 End Binding Affinity Data Step4->End

Caption: Workflow for a GPCR radioligand binding assay.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

  • Test compound (e.g., 3-((Methylamino)methyl)pyrrolidin-3-ol analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., atropine for muscarinic receptors)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand.

    • Either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding).

    • Cell membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-((Methylamino)methyl)pyrrolidin-3-ol scaffold represents a valuable building block in the design of GPCR ligands. Its inherent three-dimensionality and the strategic placement of hydrogen bonding moieties and a basic nitrogen atom provide a solid foundation for achieving high-affinity and selective interactions.

Our comparative analysis with piperidine and azepane scaffolds, supported by binding data for muscarinic receptor ligands, suggests that the pyrrolidine ring offers a unique balance of conformational flexibility and pre-organization that can be exploited to achieve a diverse range of functional outcomes. While piperidines may favor antagonistic activity due to their rigidity, the adaptability of the pyrrolidine ring appears to be more conducive to achieving agonism or partial agonism.

Future research in this area should focus on the systematic exploration of the structure-activity relationships (SAR) of 3-((Methylamino)methyl)pyrrolidin-3-ol derivatives. The synthesis and evaluation of a focused library of analogs with variations in the stereochemistry at the C3 position and modifications to the methylamino group would provide a more comprehensive understanding of the pharmacophoric requirements for optimal activity at various GPCR targets. Furthermore, direct, head-to-head comparisons of identically substituted pyrrolidine, piperidine, and azepane analogs are needed to definitively delineate the influence of the core scaffold on pharmacological activity.

By leveraging the insights and methodologies presented in this guide, researchers can make more informed decisions in the design and development of novel and effective therapeutics targeting GPCRs and other important biological targets.

References

  • Functionalized Congener Approach for the Design of Novel Muscarinic Agents. Synthesis and Pharmacological Evaluation of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] Amides. Journal of Medicinal Chemistry. [Link]

  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluor. University of Regensburg. [Link]

  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology. [Link]

  • Design and Synthesis of Novel Ligands for the M2 Muscarinic Acetylcholine Receptor. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • Ki Summary - BindingDB. BindingDB. [Link]

  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Physiology. [Link]

  • Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic pathway leading to final compounds 8–21. ResearchGate. [Link]

  • Synthesis of new cardioselective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Japanese Journal of Pharmacology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Synthesis of New Cardioselective M2 Muscarinic Receptor Antagonists. ResearchGate. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]

  • Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. [Link]

  • Recent advances in the discovery of M3 muscarinic acetylcholine receptor antagonists. Current Opinion in Pharmacology. [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-((Methylamino)methyl)pyrrolidin-3-ol

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of elemental analysis standards applic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of elemental analysis standards applicable to 3-((Methylamino)methyl)pyrrolidin-3-ol, a nitrogen-containing heterocyclic compound of interest in pharmaceutical development. We will delve into the regulatory framework, compare key analytical techniques, and provide actionable experimental protocols to ensure scientific integrity and compliance.

The Regulatory Landscape: Setting the Standard

The control of elemental impurities in pharmaceutical products is a critical aspect of ensuring patient safety. Regulatory bodies across the globe have established stringent guidelines to limit the presence of these impurities. The cornerstone of these regulations is the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities.[1][2][3][4][5][6][7][8] This guideline has been adopted by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Key Regulatory Standards:

  • ICH Q3D: This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elemental impurities, categorized based on their toxicity and the likelihood of their presence in drug products.[5][6] It outlines a risk-based approach to control elemental impurities.[2][3][4]

  • USP General Chapters <232> and <233>: These chapters align with the ICH Q3D guideline.[1][6][9][10][11] USP <232> sets the limits for elemental impurities in drug products, while USP <233> describes the analytical procedures for their determination, offering flexibility in the choice of method as long as it is validated.[6][9][10][11][12][13]

  • European Pharmacopoeia (Ph. Eur.) Chapter 5.20: This chapter is harmonized with the ICH Q3D guideline and is legally binding for medicinal products in Europe.[14][15][16]

For a compound like 3-((Methylamino)methyl)pyrrolidin-3-ol, a risk assessment as outlined in ICH Q3D is the first and most critical step.[2][8] This involves identifying known and potential sources of elemental impurities, which can be introduced through raw materials, catalysts, manufacturing equipment, and container closure systems.[4][10]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for elemental analysis depends on the specific requirements of the analysis, such as the target elements, required detection limits, and the nature of the sample matrix. For 3-((Methylamino)methyl)pyrrolidin-3-ol, we will consider techniques for both trace elemental impurities and the determination of its fundamental elemental composition (Carbon, Hydrogen, and Nitrogen).

Techniques for Trace Elemental Impurity Analysis

The primary techniques for quantifying trace elemental impurities in pharmaceutical products are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][12][17]

FeatureICP-MS (Inductively Coupled Plasma-Mass Spectrometry)ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry)X-Ray Fluorescence (XRF)
Principle Ionization of atoms in plasma followed by mass-based separation and detection.Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.Excitation of inner shell electrons by X-rays and detection of characteristic secondary X-rays.[18][19][20]
Sensitivity Very high (ppt to low ppb). Ideal for detecting highly toxic elements with low PDE limits.[21]Good (ppb to ppm). Suitable for less toxic elements with higher PDE limits.[21]Moderate (ppm to %). Generally less sensitive than ICP techniques for trace analysis.[19]
Throughput High; capable of multi-element analysis in a single run.[10][17]High; capable of multi-element analysis in a single run.[17]Very high; rapid and non-destructive.[20][22]
Matrix Effects Can be significant, may require matrix-matched standards or internal standardization.[21]Generally more tolerant to complex matrices than ICP-MS.Can be significant, requiring matrix correction algorithms.[20]
Cost Higher initial instrument cost and operational expenses.[21]Lower initial instrument cost and operational expenses compared to ICP-MS.Varies from portable to lab-based systems; can be cost-effective for screening.[18]
Regulatory Acceptance Widely accepted and recommended by USP <233> and other regulatory bodies.[1][6][12][23]Accepted by regulatory bodies for elemental impurity testing.[12][17]Often used for screening purposes; quantitative analysis may require more rigorous validation.[22]

Causality in Technique Selection:

For 3-((Methylamino)methyl)pyrrolidin-3-ol, ICP-MS is the preferred method for a comprehensive elemental impurity profile, especially for the "big four" toxic elements (As, Cd, Hg, Pb) which have very low PDE limits.[10][21][24] Its high sensitivity ensures compliance with the stringent limits set by ICH Q3D.[21] ICP-OES can be a cost-effective alternative for elements with higher concentration limits or for routine quality control where the highest sensitivity is not required.[21] XRF, particularly portable XRF, can be a valuable tool for rapid screening of raw materials and in-process controls, but confirmatory analysis by ICP-MS or ICP-OES is typically required for final product release.[22]

Technique for Fundamental Elemental Composition

To confirm the identity and purity of 3-((Methylamino)methyl)pyrrolidin-3-ol, determining its carbon, hydrogen, and nitrogen content is essential. CHN analysis is the gold standard for this purpose.

FeatureCHN Elemental Analysis
Principle Combustion of the sample to convert C, H, and N into CO2, H2O, and N2, followed by separation and quantification using a thermal conductivity detector (TCD).[25][26][27]
Accuracy & Precision High accuracy and precision, providing results that can be compared directly with theoretical values calculated from the molecular formula.
Sample Requirement Small sample size (typically a few milligrams).[26]
Application Purity determination, empirical and molecular formula confirmation.[25][27]
Limitations Does not provide information on the presence of other elements.

Self-Validating System:

The principle of CHN analysis is inherently self-validating when performed correctly. The analysis of a certified reference material with a known elemental composition alongside the sample of 3-((Methylamino)methyl)pyrrolidin-3-ol provides immediate verification of the instrument's performance. The close agreement between the experimental and theoretical percentages of C, H, and N for the reference material instills confidence in the results obtained for the test compound.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.

Elemental Impurity Analysis by ICP-MS

Objective: To quantify elemental impurities in 3-((Methylamino)methyl)pyrrolidin-3-ol according to USP <233> and ICH Q3D guidelines.

Experimental Workflow:

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Digestion Microwave Digestion (e.g., with HNO3) Sample->Digestion Dilution Dilute to Final Volume Digestion->Dilution Analysis Analyze Samples, Standards, & Blanks Dilution->Analysis Standards Prepare Calibration Standards & Spikes Standards->Analysis InstrumentSetup Instrument Setup & Tuning InstrumentSetup->Analysis Quantification Quantify Elemental Concentrations Analysis->Quantification Validation Perform Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Generate Report with Comparison to PDE Limits Validation->Report

Caption: Workflow for Elemental Impurity Analysis by ICP-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 3-((Methylamino)methyl)pyrrolidin-3-ol sample into a clean microwave digestion vessel.[9]

    • Add a suitable volume of high-purity nitric acid (e.g., 5 mL). The use of closed-vessel microwave digestion is the preferred method as per USP <233> to ensure complete dissolution.[28][29]

    • Allow the sample to pre-digest for a short period before sealing the vessel.

    • Place the vessel in a microwave digestion system and apply a suitable temperature program to achieve complete digestion.

    • After cooling, carefully open the vessel and dilute the digest to a final volume (e.g., 50 mL) with deionized water.

  • Standard Preparation:

    • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration of these standards should bracket the expected concentration of the elements in the sample and the target limits.

    • Prepare a spiked sample by adding a known amount of the target elements to a separate sample preparation to assess accuracy and matrix effects.[9]

  • ICP-MS Analysis:

    • Set up and optimize the ICP-MS instrument according to the manufacturer's instructions. This includes tuning for sensitivity, resolution, and low oxide and doubly charged ion formation.

    • Aspirate the prepared solutions (blanks, standards, samples, and spiked samples) into the instrument.

    • Acquire data for the target elemental impurities.

  • Data Analysis and Validation:

    • Generate a calibration curve for each element and calculate the concentration in the sample solutions.

    • Calculate the final concentration of each elemental impurity in the original 3-((Methylamino)methyl)pyrrolidin-3-ol sample, taking into account the sample weight and dilution factor.

    • Validate the method by assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantitation as per ICH Q2(R2) guidelines.[30][31][32]

    • Compare the results to the Permitted Daily Exposure (PDE) limits outlined in ICH Q3D and USP <232>.

CHN Elemental Analysis

Objective: To determine the percentage of carbon, hydrogen, and nitrogen in 3-((Methylamino)methyl)pyrrolidin-3-ol to confirm its elemental composition.

Experimental Workflow:

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CHN Analyzer Operation cluster_data Data Analysis & Reporting Sample Accurately Weigh Sample (1-3 mg) Combustion Combust Sample in Oxygen-rich Environment Sample->Combustion Standard Weigh Certified Standard (e.g., Acetanilide) Calibration Calibrate with Standard Standard->Calibration Calibration->Combustion Separation Separate Combustion Gases (CO2, H2O, N2) Combustion->Separation Detection Detect Gases with TCD Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Report Generate Report Comparison->Report

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.